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  • Product: 4-(Chloromethyl)-2,5-oxazolidinedione
  • CAS: 3981-41-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(Chloromethyl)-2,5-oxazolidinedione (CAS 3981-41-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Advanced Polypeptides 4-(Chloromethyl)-2,5-oxazolidinedione, also known as chloro-L-alanine N-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Polypeptides

4-(Chloromethyl)-2,5-oxazolidinedione, also known as chloro-L-alanine N-carboxyanhydride (NCA), is a highly reactive derivative of the amino acid chloro-L-alanine. As a member of the N-carboxyanhydride family, this compound is a critical monomer for the synthesis of advanced polypeptides through ring-opening polymerization (ROP).[1][2] Its significance in materials science and drug development stems from the unique combination of a polymerizable NCA ring and a reactive chloromethyl side chain. This dual functionality allows for the creation of well-defined polypeptide backbones that can be subsequently modified or functionalized via the chloromethyl group, opening avenues for the development of novel drug delivery systems, tissue engineering scaffolds, and other advanced biomaterials.[2][3] This guide provides a comprehensive technical overview of its properties, synthesis, polymerization mechanisms, and applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-(Chloromethyl)-2,5-oxazolidinedione is essential for its proper handling, storage, and application in synthesis. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 3981-41-7[4]
Molecular Formula C₄H₄ClNO₃[4][5]
Molecular Weight 149.53 g/mol [4][5]
IUPAC Name (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione[5]
Appearance White to off-white solidGeneric
Purity Typically >99% for polymerization[6]

Synthesis and Purification: The Foundation of Quality Polymers

The quality of the final polypeptide is highly dependent on the purity of the NCA monomer.[6] The most common and effective method for synthesizing 4-(Chloromethyl)-2,5-oxazolidinedione is the phosgenation of the parent amino acid, 3-chloro-L-alanine, using a phosgene equivalent like triphosgene.

Causality in Synthesis: The direct use of phosgene gas is hazardous and requires specialized equipment. Triphosgene (bis(trichloromethyl) carbonate) is a safer, solid alternative that generates phosgene in situ. The reaction proceeds by converting the amino acid into an N-chloroformyl amino acid intermediate, which then undergoes intramolecular cyclization to form the NCA ring, releasing hydrogen chloride (HCl) as a byproduct.[6] It is critical to perform this reaction under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent moisture-induced premature polymerization of the NCA product.[6]

Generalized Synthesis Workflow Diagram

cluster_synthesis Synthesis of 4-(Chloromethyl)-2,5-oxazolidinedione AA 3-Chloro-L-alanine Reaction Reaction Vessel (Inert Atmosphere, 0°C to RT) AA->Reaction Solvent Anhydrous Solvent (e.g., THF, Ethyl Acetate) Solvent->Reaction Triphosgene Triphosgene (Phosgene Source) Triphosgene->Reaction Slow Addition Crude Crude NCA Solution (Contains HCl, unreacted AA) Reaction->Crude HCl byproduct Filtration Filtration (Remove AA·HCl salts) Crude->Filtration Concentration Rotary Evaporation (Remove Solvent) Filtration->Concentration Crystallization Recrystallization (e.g., THF/Heptane) Concentration->Crystallization Final Pure 4-(Chloromethyl)-2,5-oxazolidinedione Crystallization->Final

Caption: Workflow for the synthesis and purification of the NCA monomer.

Detailed Synthesis Protocol
  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Suspend 3-chloro-L-alanine in a dry, aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) in a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel. Cool the suspension to 0°C in an ice bath.

  • Phosgenation: Dissolve triphosgene (approx. 0.35-0.40 equivalents relative to the amino acid) in the same anhydrous solvent and add it dropwise to the stirred suspension over 1-2 hours, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by the dissolution of the amino acid suspension as it converts to the soluble NCA. The reaction liberates HCl, which can react with the starting amino acid to form a hydrochloride salt; this can hinder the reaction.[6]

  • Work-up and Purification:

    • Filter the reaction mixture through a bed of Celite to remove any unreacted amino acid salts.[7]

    • Concentrate the clear filtrate under reduced pressure (rotary evaporator) at a bath temperature below 30°C to avoid thermal decomposition.[7]

    • Purify the resulting crude solid by recrystallization. A common solvent system is dissolution in a minimal amount of anhydrous THF followed by precipitation with an anti-solvent like heptane or hexane.[7]

  • Drying and Storage: Collect the purified crystals by filtration in a glovebox or under an inert atmosphere, wash with the anti-solvent, and dry under high vacuum. Store the final product under an inert atmosphere at -20°C or below to prevent degradation and polymerization.[8]

Self-Validation: The purity of the synthesized NCA is paramount. It should be verified by:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and absence of solvent or starting material.

  • FTIR Spectroscopy: To identify the characteristic anhydride carbonyl stretches (~1860 and 1790 cm⁻¹).

  • Melting Point Analysis: To compare with literature values as an indicator of purity.

Reactivity and Mechanism: Ring-Opening Polymerization (ROP)

The polymerization of 4-(Chloromethyl)-2,5-oxazolidinedione, like other NCAs, proceeds via a ring-opening polymerization (ROP) mechanism.[1][2] This process is highly sensitive to initiators and reaction conditions, which dictate the structure, molecular weight, and dispersity of the resulting polypeptide.

The two primary mechanisms are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) .[3][9]

  • Normal Amine Mechanism (NAM): This is the most common and controlled pathway, typically initiated by a primary amine. The amine acts as a nucleophile, attacking the C5 carbonyl of the NCA ring. This leads to the ring opening and the formation of an amino-amide bond, with the release of a molecule of carbon dioxide. The newly formed terminal amine on the growing polymer chain then acts as the nucleophile for the next NCA monomer, propagating the chain in a living manner. This mechanism is favored for producing polypeptides with controlled molecular weights and narrow distributions.[9]

  • Activated Monomer Mechanism (AMM): This pathway is often initiated by strong bases or tertiary amines.[3][10] The base deprotonates the N-H bond of the NCA monomer, creating a highly nucleophilic N-anion. This "activated monomer" then attacks another NCA molecule to initiate polymerization. The AMM can lead to very high molecular weight polymers but often with less control over the final chain length and dispersity compared to the NAM.[9][10]

Diagram of the Normal Amine Mechanism (NAM)

cluster_rop Ring-Opening Polymerization (Normal Amine Mechanism) Initiator Primary Amine (R-NH₂) Attack Nucleophilic Attack on C5 Carbonyl Initiator->Attack NCA NCA Monomer (4-Chloromethyl-2,5-oxazolidinedione) NCA->Attack Intermediate Ring-Opened Intermediate (Carbamic Acid) Attack->Intermediate Decarboxylation Decarboxylation (-CO₂) Intermediate->Decarboxylation PropagatingChain Propagating Chain (New N-terminus) Decarboxylation->PropagatingChain NextNCA Next NCA Monomer PropagatingChain->NextNCA Chain Growth

Caption: The stepwise process of the Normal Amine Mechanism for NCA polymerization.

Applications in Synthesis and Drug Development

The true utility of poly(3-chloro-L-alanine) derived from this NCA lies in the post-polymerization modification of its reactive chloromethyl side chains.[2][3] This allows the polypeptide to serve as a versatile scaffold for attaching a wide array of functional molecules.

Synthesis of Functional Polypeptides

The chloromethyl group is an excellent electrophilic handle for nucleophilic substitution reactions (Sₙ2). This enables the introduction of various functionalities, transforming the initial polymer into a material with tailored properties.

Common Modifications:

  • Azide Functionalization: Reaction with sodium azide (NaN₃) yields an azido-functionalized polypeptide. This is a powerful intermediate for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to attach drugs, imaging agents, or targeting ligands.

  • Thiol Functionalization: Reaction with nucleophiles like thiourea followed by hydrolysis, or with sodium hydrosulfide, can introduce thiol groups. These are useful for disulfide bonding, conjugation with maleimide-functionalized molecules, or binding to gold surfaces.

  • Quaternization: Reaction with tertiary amines (e.g., pyridine) can introduce permanent positive charges along the polypeptide backbone, creating cationic polymers suitable for gene delivery (polycations for complexing with DNA/siRNA).[11]

Drug Delivery and Bioconjugation

The ability to precisely modify the polypeptide scaffold is highly valuable in drug development.[12] For example, a hydrophobic drug can be covalently attached to the polymer backbone via the side chains, creating a polymer-drug conjugate. This can improve the drug's solubility, stability, and pharmacokinetic profile. The resulting amphiphilic copolymers can self-assemble into micelles or nanoparticles for targeted drug delivery.[13][14]

Experimental Protocol: Post-Polymerization Modification (Azidation)
  • Polymerization: Synthesize poly(3-chloro-L-alanine) via ROP of 4-(chloromethyl)-2,5-oxazolidinedione using a suitable initiator (e.g., benzylamine) in an anhydrous solvent like DMF or DMSO.

  • Dissolution: After polymerization is complete (confirmed by FTIR disappearance of NCA peaks), dissolve the crude polymer in a polar aprotic solvent like DMF.

  • Azidation Reaction: Add an excess of sodium azide (NaN₃, e.g., 5-10 equivalents per chloromethyl group) to the polymer solution.

  • Heating: Heat the reaction mixture to 40-60°C and stir for 24-48 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by FTIR, looking for the appearance of the strong azide stretch (~2100 cm⁻¹).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as deionized water or methanol.

    • Isolate the functionalized polymer by centrifugation or filtration.

    • Redissolve the polymer in a minimal amount of solvent and re-precipitate to remove residual salts.

    • Further purify the polymer by dialysis against deionized water to remove all traces of sodium azide and solvent.

  • Characterization: Lyophilize the purified polymer and confirm the successful modification using ¹H NMR and FTIR spectroscopy.

Safety, Handling, and Storage

N-carboxyanhydrides are sensitive and require careful handling.[8]

  • Toxicity: While specific data for this compound is limited, related oxazolidinones can be toxic if swallowed.[15] Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[8]

  • Moisture Sensitivity: NCAs react readily with water, which can initiate uncontrolled polymerization. All handling, weighing, and reactions should be conducted under a dry, inert atmosphere (e.g., in a glovebox).[16] Solvents and reagents must be rigorously dried before use.

  • Thermal Sensitivity: The compound can decompose or polymerize at elevated temperatures. Avoid heating unless necessary for a specific reaction step, and always use controlled temperature baths.

  • Storage: Store the solid NCA monomer in a sealed container under an inert gas (nitrogen or argon) at low temperatures (≤ -20°C) to ensure long-term stability and prevent degradation.[8]

References

  • Al-Ameed, T., et al. (2023). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ChemRxiv. Retrieved from [Link]

  • Google Patents. (2009). WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene.
  • Cheng, J., & Deming, T.J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. University of Illinois. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-4-(Chloromethyl)oxazolidine-2,5-dione. PubChem Compound Database. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. ACS Macro Letters. Retrieved from [Link]

  • Teixeira, V. G., et al. (2005). Determination of accessible chloromethyl groups in chloromethylated styrene-divinylbenzene copolymers. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Retrieved from [Link]

  • Lecommandoux, S., et al. (2015). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. PubMed. Retrieved from [Link]

  • Ulański, P., et al. (2023). Amphiphilic Polypeptides Obtained by Post-Polymerization Modification of Poly-l-Lysine as Systems for Combined Delivery of Paclitaxel and siRNA. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloromethyloxazolidin-2-one. PubChem Compound Database. Retrieved from [Link]

  • Yuan, J., et al. (2022). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. Retrieved from [Link]

  • Lu, H., & Cheng, J. (2012). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Retrieved from [Link]

  • Khan Academy. (2013). Post Translational Modifications. YouTube. Retrieved from [Link]

  • Lu, H., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. Retrieved from [Link]

  • Reddy, C. R., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Retrieved from [Link]

  • Vacogne, C. D., & Schlaad, H. (2019). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]

  • Ulański, P., et al. (2023). Amphiphilic Polypeptides Obtained by the Post-Polymerization Modification of Poly(Glutamic Acid) and Their Evaluation as Delivery Systems for Hydrophobic Drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Oxazolidin-2-one (CAS 497-25-6). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • Chilkoti, A., et al. (2010). Protein- and Peptide-Modified Synthetic Polymeric Biomaterials. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Polypeptide‐PEG Conjugates via Ring Opening Polymerization of L‐Alanine N‐Carboxyanhydride. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 4-(Chloromethyl)-2,5-oxazolidinedione

The Gateway Monomer for Precision Polypeptide Engineering Executive Summary 4-(Chloromethyl)-2,5-oxazolidinedione (commonly referred to as CM-NCA ) is a specialized N-carboxyanhydride derivative of 3-chloroalanine. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

The Gateway Monomer for Precision Polypeptide Engineering

Executive Summary

4-(Chloromethyl)-2,5-oxazolidinedione (commonly referred to as CM-NCA ) is a specialized N-carboxyanhydride derivative of 3-chloroalanine. Unlike standard hydrophobic NCAs (e.g., Benzyl-L-glutamate NCA), CM-NCA possesses a reactive electrophilic handle—the chloromethyl group—embedded within its side chain.

This molecule solves a critical bottleneck in peptide therapeutics: The Incompatibility Problem. Many bioactive ligands (drugs, fluorophores, charged moieties) contain functional groups that poison the sensitive Ring-Opening Polymerization (ROP) process. By polymerizing CM-NCA first, researchers create a "silent" polypeptide backbone that can be activated post-polymerization via nucleophilic substitution.

This guide details the rigorous synthesis, polymerization, and functionalization protocols required to utilize CM-NCA effectively.

Part 1: Molecular Architecture & Properties

Chemical Identity:

  • IUPAC Name: 4-(chloromethyl)-1,3-oxazolidine-2,5-dione[1]

  • CAS Number: 3981-41-7 (Racemic), 96165-57-0 (S-isomer)

  • Precursor: 3-Chloro-L-alanine (or D/DL variants)

  • Molecular Weight: 149.53 g/mol [1][2][3]

Physicochemical Data Table

PropertyValueCritical Note
Physical State White/Off-white Crystalline SolidHygroscopic. Degrades to 3-chloroalanine in moist air.
Melting Point 95–98 °C (Decomposes)Sharp melting point indicates high purity.
Solubility THF, Dioxane, DMF, DMSOReacts/degrades in protic solvents (Water, Methanol).
Storage -20°C under Argon/NitrogenMust be stored in a glovebox or sealed desiccator.
Reactivity High ElectrophilicityThe N-C5 anhydride bond is highly susceptible to nucleophilic attack.

Part 2: Synthesis & Purification (The "Trustworthiness" Pillar)

Principle of Synthesis

The synthesis involves the phosgenation of 3-chloroalanine. Because the side chain contains a chlorine atom, it is electron-withdrawing, which can destabilize the NCA ring compared to simple alkyl side chains. Therefore, acid-free conditions and rapid purification are vital.

Protocol: The Fuchs-Farthing Method (Optimized)

Safety Alert: This protocol utilizes Triphosgene, which generates Phosgene gas in situ. All operations must be performed in a high-efficiency fume hood with a phosgene indicator badge present.

Reagents:

  • 3-Chloro-L-alanine (HCl salt)

  • Triphosgene (Solid phosgene equivalent)

  • Alpha-Pinene (HCl scavenger - Crucial for stability)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Suspension: Suspend 3-Chloro-L-alanine (10 mmol) in anhydrous THF (50 mL) under an inert nitrogen atmosphere.

  • Scavenger Addition: Add Alpha-Pinene (22 mmol). Why? As the reaction proceeds, HCl is generated. HCl can catalyze the premature polymerization of the NCA or ring opening. Pinene traps HCl irreversibly.

  • Phosgenation: Add Triphosgene (4 mmol) dissolved in THF dropwise at 50°C.

  • Reaction: Reflux for 2–3 hours until the suspension becomes clear (indicating full conversion of the amino acid to the soluble NCA).

  • Work-up:

    • Sparge with dry nitrogen for 30 minutes to remove excess phosgene.

    • Concentrate the solution to ~10 mL under vacuum (do not heat above 30°C).

    • Precipitation: Add the concentrate dropwise into cold anhydrous Hexane (100 mL) with vigorous stirring.

  • Recrystallization (The Self-Validating Step):

    • Dissolve the crude solid in a minimal amount of THF.

    • Layer with Hexane (1:3 v/v) and store at -20°C.

    • Validation: If the crystals are "fluffy" and white, purity is likely >98%. If sticky or yellow, hydrolyzed species are present (discard and restart).

Part 3: Ring-Opening Polymerization (ROP)

Mechanism of Action

CM-NCA polymerizes via the Normal Amine Mechanism (NAM) when initiated by primary amines. The nucleophilic amine attacks the C-5 carbonyl of the NCA ring, leading to ring opening, decarboxylation (release of CO2), and chain propagation.

Note: Due to the electron-withdrawing chloromethyl group, the C-5 carbonyl is more electrophilic than in Alanine-NCA. This results in faster propagation rates (


), requiring strict temperature control (0°C) to maintain low dispersity (Đ).
Visualization: ROP Mechanism

ROP_Mechanism Initiator Primary Amine (R-NH2) NCA CM-NCA Monomer (Ring Form) Initiator->NCA Nucleophilic Attack at C-5 Intermediate Carbamic Acid Intermediate NCA->Intermediate Ring Opening Decarboxylation Loss of CO2 Intermediate->Decarboxylation - CO2 Polymer Poly(3-chloro-L-alanine) (Living Chain End) Decarboxylation->Polymer Propagation Polymer->NCA Next Cycle (n+1)

Figure 1: The Normal Amine Mechanism (NAM) for CM-NCA polymerization. The cycle repeats to build the polypeptide chain.

Polymerization Protocol[4][5][6][7][8]
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide). THF is often too poor a solvent for the resulting polypeptide, leading to precipitation.

  • Initiator: n-Hexylamine (for linear chains) or PEG-diamine (for block copolymers).

  • Ratio: Monomer:Initiator (M/I) = 50:1 or 100:1.

  • Conditions: Stir at 0°C for 48 hours under Nitrogen.

  • Termination: Precipitate into cold Diethyl Ether.

Part 4: Post-Polymerization Modification (PPM)

This is the primary utility of CM-NCA. The pendant primary chloride is a "soft" electrophile. It can be displaced by strong nucleophiles without degrading the peptide backbone.

The "Clickable" Conversion

The most common workflow is converting the Chloride to an Azide, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reaction:



Critical Considerations:

  • Solvent: DMSO is preferred as it solvates both the polymer and the Sodium Azide salt.

  • Temperature: 40–60°C is required to drive the

    
     displacement of the chloride.
    
  • Side Reaction: Avoid strong bases, which can cause elimination (dehydrochlorination) to form dehydroalanine residues.

Visualization: Functionalization Workflow

PPM_Workflow Polymer Poly(CM-NCA) (Chlorine Handle) Azidation Reaction with NaN3 (DMSO, 60°C) Polymer->Azidation SN2 Substitution AzidePolymer Poly(Azido-alanine) Azidation->AzidePolymer Yield > 95% ClickChem Click Chemistry (Alkyne-Drug + Cu Catalyst) AzidePolymer->ClickChem Bio-orthogonal Coupling FinalProduct Functionalized Polypeptide Therapeutic ClickChem->FinalProduct

Figure 2: The standard workflow for converting the inert CM-NCA polymer into a bioactive therapeutic agent via Azide-Alkyne Click Chemistry.

Part 5: Applications in Drug Delivery

  • Stimuli-Responsive Hydrogels: By reacting Poly(CM-NCA) with hydrophobic thiols, the polymer becomes amphiphilic. These polymers self-assemble into micelles that can encapsulate hydrophobic drugs (e.g., Paclitaxel) and release them upon enzymatic degradation of the peptide backbone.

  • Antimicrobial Peptides (AMPs): The chloromethyl group can be quaternized with tertiary amines (e.g., Trimethylamine) to create cationic, membrane-disrupting polypeptides that mimic natural AMPs like Magainin, but with tunable charge density.

  • Glycopeptides: Sugar moieties (glycans) modified with thiol groups can be attached to the backbone to create synthetic mucins or glycocalyx mimics for inhibiting viral entry.

References

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link
    
  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link

  • Tang, H., & Becker, M. L. (2014). Region-Specific Modification of Peptides and Proteins via Cross-Metathesis and Click Chemistry. Chemical Society Reviews. Link

  • Engler, A. C., et al. (2011). Synthetic Development of Polypeptides for Drug Delivery. Reactive and Functional Polymers.[4][5] Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Chloro-L-alanine. Link (Verified Precursor Source)

Sources

Foundational

Technical Deep Dive: 4-(Chloromethyl)-2,5-oxazolidinedione

Topic: (β-Chloroalanine NCA) Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Professionals Executive Summary & Identity 4-(Chloromethyl)-2,5-ox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (β-Chloroalanine NCA) Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Professionals

Executive Summary & Identity

4-(Chloromethyl)-2,5-oxazolidinedione is the N-carboxyanhydride (NCA) derivative of the non-proteinogenic amino acid 3-chloroalanine (also known as


-chloroalanine). In the field of peptidomimetics and polymer science, this molecule serves as a critical "activated monomer." It allows for the synthesis of poly(3-chloroalanine) , a polypeptide with a reactive side chain that can be chemically modified post-polymerization to introduce functional groups (e.g., hydroxyls, thiols, or amines) that are otherwise incompatible with direct polymerization.
Nomenclature & Chemical Identity
PropertyDetail
IUPAC Name 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione
Common Name

-Chloroalanine NCA; 3-Chloroalanine NCA
CAS Number 3981-41-7 (Racemic/Unspecified), 96165-57-0 (S-isomer)
Molecular Formula

Molecular Weight 149.53 g/mol
Structure Description A 5-membered heterocyclic ring containing an anhydride and an amide group, substituted at the 4-position with a chloromethyl group.[1][2][3][4]

Synthesis Protocol: The Fuchs-Farthing Method

The synthesis of high-purity NCAs is notoriously difficult due to their sensitivity to moisture and the potential for acid-catalyzed polymerization during isolation. The industry-standard approach utilizes Triphosgene (bis(trichloromethyl) carbonate) as a safer solid substitute for phosgene gas, reacting with the amino acid precursor in an inert solvent.

Reagents & Materials[5][6][7][8][9]
  • Precursor: L-3-Chloroalanine (or DL-mix depending on target stereochemistry).

  • Reagent: Triphosgene (0.35 eq per eq of amino acid).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane (dried over molecular sieves).

  • Catalyst (Optional):

    
    -Pinene (used as a scavenger for HCl, though not strictly required if inert gas sparging is efficient).
    
Step-by-Step Methodology

Safety Warning: This reaction generates HCl gas. Perform strictly in a fume hood. Triphosgene is highly toxic.

  • Suspension: Suspend finely ground 3-chloroalanine (10 mmol) in anhydrous THF (50 mL) under an Argon or Nitrogen atmosphere.

  • Addition: Heat the mixture to 50°C. Add Triphosgene (3.4 mmol) either as a solid or dissolved in minimal THF.

  • Reflux & Clarification: Stir the reaction at 50–60°C. The suspension will gradually clarify as the amino acid converts to the soluble NCA.

    • End-point: Reaction is complete when the solution becomes clear (typically 2–4 hours).

  • Purification (Critical):

    • Concentrate the solution to ~20% volume under vacuum (do not heat above 40°C).

    • Precipitate the NCA by adding an excess of anhydrous n-Hexane or Heptane (non-polar antisolvent).

    • Filter the white crystalline solid inside a glovebox or under a nitrogen cone to prevent hydrolysis.

  • Recrystallization: Redissolve in THF/Ethyl Acetate and reprecipitate with Hexane to remove trace HCl and unreacted triphosgene.

Synthesis Pathway Diagram

Synthesis AA 3-Chloroalanine (Zwitterion) Inter Carbamoyl Chloride Intermediate AA->Inter + Triphosgene 50°C, THF Tri Triphosgene (Cl3CO-CO-OCCl3) Tri->Inter NCA 4-(Chloromethyl)- 2,5-oxazolidinedione Inter->NCA Cyclization - HCl Byprod Byproducts: HCl (gas) + CO2 Inter->Byprod

Figure 1: The Fuchs-Farthing synthesis pathway converting the amino acid precursor to the NCA heterocycle.

Reaction Mechanism: Ring-Opening Polymerization (ROP)

The utility of 4-(chloromethyl)-2,5-oxazolidinedione lies in its ability to polymerize into poly(3-chloroalanine). This occurs via Ring-Opening Polymerization (ROP) , driven by the release of carbon dioxide.

There are two primary mechanisms depending on the initiator used:

  • Normal Amine Mechanism (NAM): Initiated by primary amines (e.g., hexylamine). The amine attacks the C-5 carbonyl, opening the ring. This retains the "living" nature of the polymer, allowing for precise molecular weight control (

    
    ).
    
  • Activated Monomer Mechanism (AMM): Initiated by tertiary amines or bases. The base deprotonates the nitrogen on the NCA ring, creating a nucleophilic monomer that attacks another NCA molecule. This is faster but less controlled.

ROP Mechanism Diagram

ROP_Mechanism Init Initiator (R-NH2) Transition Carbamic Acid Intermediate Init->Transition Nucleophilic Attack at C-5 Carbonyl NCA_Mon Monomer (NCA Ring) NCA_Mon->Transition Decarb Decarboxylation (- CO2) Transition->Decarb Ring Opening Chain Elongated Peptide Chain (Poly-3-chloroalanine) Decarb->Chain Propagation (New Amine Terminus) Chain->NCA_Mon Attacks Next Monomer

Figure 2: The Normal Amine Mechanism (NAM) for the polymerization of NCA monomers.

Applications & Post-Polymerization Modification

The chloromethyl group in the resulting polymer, poly(3-chloroalanine) , acts as a versatile handle for "Click" chemistry or nucleophilic substitution.

Chemoselective Transformation

Unlike direct polymerization of functionalized amino acids (which often requires complex protecting groups), the chlorine atom is stable during ROP but reactive enough for post-modification.

  • Thiol Substitution: Reaction with sodium hydrosulfide (NaSH) converts the chloromethyl group to a cysteine-like thiol (

    
    ).
    
  • Amination: Reaction with ammonia or amines converts the side chain to a diaminopropionic acid derivative.

  • Hydrolysis: Mild basic hydrolysis can convert the side chain to a serine derivative (

    
    ).
    

This makes 4-(chloromethyl)-2,5-oxazolidinedione a powerful tool for synthesizing synthetic polypeptides used in drug delivery vesicles and hydrogels.

Handling, Storage, and Specifications

NCA derivatives are exquisitely sensitive to moisture. Hydrolysis regenerates the amino acid and releases


, which can pressurize sealed vessels.
ParameterSpecification / Guideline
Storage Temperature -20°C (Freezer)
Atmosphere Store under Argon or Nitrogen (Glovebox preferred).
Container Tightly sealed glass vial with Parafilm/Tape; avoid plastic caps that absorb moisture.
Purity Check IR Spectroscopy: Look for two strong carbonyl peaks at ~1790 cm⁻¹ and ~1850 cm⁻¹ (characteristic doublet of NCA). Disappearance of these peaks indicates hydrolysis.
Solubility Soluble in THF, Dioxane, DMF, Ethyl Acetate. Insoluble in Hexane, Water (hydrolyzes).

References

  • Kricheldorf, H. R. (2006).

    
    -Amino Acid N-Carboxyanhydrides (NCAs). In: Ring-Opening Polymerization. Source: 
    
  • Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Source:

  • PubChem. (n.d.).[5][6] Compound Summary: 4-(Chloromethyl)-2,5-oxazolidinedione.[7][5][8][9][10][11] Source: [5]

  • Fuchs, F. (1922). Über N-Carbonsäure-anhydride.[3][12] Source: Berichte der deutschen chemischen Gesellschaft. (Historical reference for the Fuchs-Farthing method).

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of 4-(Chloromethyl)-2,5-oxazolidinedione

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage of 4-(Chloromethyl)-2,5-oxazolidinedione (CAS 3981-41-7), a reactive chemical intermediate. As a membe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage of 4-(Chloromethyl)-2,5-oxazolidinedione (CAS 3981-41-7), a reactive chemical intermediate. As a member of the N-carboxyanhydride (NCA) family, its inherent reactivity, which makes it a valuable building block in organic synthesis, also dictates stringent handling and storage requirements to ensure its purity and prevent degradation. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction to 4-(Chloromethyl)-2,5-oxazolidinedione

4-(Chloromethyl)-2,5-oxazolidinedione is a heterocyclic compound featuring a reactive oxazolidinedione ring system. This structural motif is characteristic of N-carboxyanhydrides, which are widely used as activated amino acid derivatives in the synthesis of polypeptides and other complex organic molecules.[1] The presence of the chloromethyl group offers a site for further functionalization, making this compound a versatile intermediate in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of 4-(Chloromethyl)-2,5-oxazolidinedione

PropertyValueSource
Molecular Formula C₄H₄ClNO₃[2]
Molecular Weight 149.53 g/mol [2]
CAS Number 3981-41-7
Appearance Typically a white to off-white solidGeneral knowledge

The high reactivity of the NCA ring is the cornerstone of its synthetic utility, but it is also the primary source of its instability. Understanding the factors that influence its degradation is paramount for its effective use.

Core Principles of Stability and Degradation

The stability of 4-(Chloromethyl)-2,5-oxazolidinedione is intrinsically linked to the chemical nature of the N-carboxyanhydride ring. These compounds are highly susceptible to degradation via two primary pathways: hydrolysis and polymerization.[3] The purity of the material and the storage conditions are critical factors in mitigating these degradation processes.[3]

N-carboxyanhydrides are thermodynamically unstable due to the strained five-membered ring containing two carbonyl groups. This ring strain makes them highly electrophilic and susceptible to nucleophilic attack.

The two main degradation pathways for 4-(Chloromethyl)-2,5-oxazolidinedione are:

  • Hydrolysis: In the presence of water, the oxazolidinedione ring is readily opened to form the corresponding amino acid, which in this case would be 3-chloroalanine, with the release of carbon dioxide. This process is often autocatalytic, as the newly formed amino acid can act as a nucleophile, further promoting the degradation of other NCA molecules.[4]

  • Polymerization: N-carboxyanhydrides can undergo ring-opening polymerization, initiated by nucleophiles such as water, amines, or even trace impurities. This results in the formation of polypeptide chains. The presence of acidic or basic impurities can significantly influence the rate and control of this polymerization.[5]

Sources

Foundational

Technical Safety & Handling Guide: 4-(Chloromethyl)-2,5-oxazolidinedione

Executive Technical Summary 4-(Chloromethyl)-2,5-oxazolidinedione (also known as the N-carboxyanhydride of -chloroalanine) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive polypepti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-(Chloromethyl)-2,5-oxazolidinedione (also known as the N-carboxyanhydride of


-chloroalanine) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive polypeptides and antibiotics like cycloserine.

Unlike standard organic reagents, this compound presents a dual-hazard profile:

  • Chemical Instability: As an N-carboxyanhydride (NCA), it is acutely moisture-sensitive. Contact with water triggers rapid hydrolysis and decarboxylation, releasing carbon dioxide (

    
    ). In a closed vessel, this can result in catastrophic over-pressurization and explosion.
    
  • Bioactive Toxicity: Upon hydrolysis, it releases

    
    -chloroalanine , a known suicide substrate for alanine racemase and transaminase enzymes. While often classified under general irritants, this biological activity necessitates handling procedures equivalent to those for metabolic inhibitors.
    

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and self-validating protocols for safe usage.

Chemical Identity & Physical Properties[1]

The physical state of this NCA is critical for handling. It is typically a solid that degrades rapidly if the "cold chain" or "dry chain" is broken.

PropertyData
Chemical Name 4-(Chloromethyl)-2,5-oxazolidinedione
CAS Number 3981-41-7
Synonyms (S)-4-(Chloromethyl)oxazolidine-2,5-dione;

-Chloroalanine NCA
Molecular Formula

Molecular Weight 149.53 g/mol
Physical State White to off-white solid
Solubility Soluble in anhydrous THF, Dioxane, DMF. Reacts violently with water.
Storage Condition -20°C (Desiccated); Inert Atmosphere (

or

)

Hazard Identification & Mechanistic Analysis

GHS Classification

Based on structure-activity relationships (SAR) and data for analogous NCAs, the following GHS classifications apply. Note that while "Irritant" is the primary label, the biological implications of the chloromethyl group warrant stricter control.

Hazard ClassCodeHazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[2][1]
STOT - Single Exposure H335 May cause respiratory irritation.[1]
The "Hidden" Hazard: Mechanism of Decomposition

The primary danger with 4-(Chloromethyl)-2,5-oxazolidinedione is not flammability, but pressure generation and polymerization .

When exposed to ambient moisture, the anhydride ring opens to form a carbamic acid intermediate, which spontaneously decarboxylates. This releases gaseous


. If the material is stored in a tightly sealed vial without a headspace or pressure relief, the container can burst.

Figure 1: Hydrolysis & Decomposition Pathway This diagram illustrates the causality between moisture exposure and physical hazards (pressure/toxicity).

DecompositionPathway cluster_hazard Hazard Outcome NCA 4-(Chloromethyl)- 2,5-oxazolidinedione Carbamic Carbamic Acid Intermediate NCA->Carbamic Ring Opening Moisture + H2O (Moisture) Moisture->Carbamic BetaChloro Beta-Chloroalanine (Toxic Enzyme Inhibitor) Carbamic->BetaChloro Decarboxylation CO2 CO2 Gas Release (Pressure Hazard) Carbamic->CO2 Rapid Release

Caption: Moisture triggers ring opening, releasing CO2 (explosion risk) and Beta-Chloroalanine (biological toxin).

Handling & Storage Protocols

The "Dry Chain" Protocol

To maintain scientific integrity and safety, this compound must be handled under strictly anhydrous conditions.

  • Storage: Store at -20°C . The container must be sealed with Parafilm and placed inside a secondary desiccated jar or barrier bag.

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. Opening a cold vial in humid air causes immediate condensation, ruining the reagent and triggering

    
     release.
    
  • Transfer:

    • Preferred: Nitrogen-filled Glovebox.

    • Acceptable: Schlenk line techniques with positive inert gas pressure.

    • Prohibited: Open-bench weighing.

Solvent Compatibility

When using this NCA for polymerization or synthesis:

  • Use: Anhydrous THF, DMF, or Dioxane (dried over molecular sieves).

  • Avoid: Alcohols, amines, or water (unless acting as a specific initiator). Protic solvents will quench the NCA immediately.

Biological Safety (Bioactive Warning)

The hydrolysis product,


-chloroalanine, inhibits bacterial cell wall synthesis enzymes (alanine racemase). While human toxicity is lower, it is a metabolic inhibitor.
  • PPE: Double nitrile gloves are required.

  • Inhalation: All solids must be handled in a fume hood or glovebox to prevent inhalation of dust. The chloromethyl moiety is a potential alkylating agent; treat as a potential mutagen.

Emergency Response & Disposal

In the event of a spill or exposure, the reactivity of the NCA with water can be used to neutralize it, provided the


 off-gassing is managed.

Figure 2: Emergency Decision Matrix Follow this workflow to determine the correct response to a spill.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin/Eye Exposure Type->Skin Person Spill Benchtop Spill (Solid/Solution) Type->Spill Environment ActionSkin 1. Flush with water (15 min) 2. Hydrolysis occurs on skin 3. Seek Medical Aid Skin->ActionSkin ActionSpill 1. Isolate Area 2. Cover with Sodium Bicarbonate 3. Slowly add water (Quench) Spill->ActionSpill GasWarning WARNING: CO2 Gas will evolve rapidly ActionSpill->GasWarning Chemical Reaction Disposal Dispose as Halogenated Organic Waste GasWarning->Disposal After Cessation

Caption: Step-by-step decision tree for managing exposure or spills, emphasizing controlled hydrolysis.

Disposal Protocol
  • Quenching: Do not throw active NCA into a waste solvent drum; it may polymerize or pressurize the drum.

  • Procedure: Dissolve waste NCA in a small amount of acetone. Slowly add aqueous Sodium Bicarbonate (

    
    ).
    
  • Observation: Wait for bubbling (

    
    ) to cease.
    
  • Final Disposal: The resulting solution contains deactivated

    
    -chloroalanine and salts. Dispose of as Halogenated Organic Waste .
    

References

  • Santa Cruz Biotechnology. 4-(Chloromethyl)-2,5-oxazolidinedione Product Data. Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: (S)-4-(Chloromethyl)oxazolidine-2,5-dione. Retrieved from

  • Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences.[3] Retrieved from

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides. In Alpha-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer.[4] (General reference for NCA handling).

  • Fisher Scientific. Safety Data Sheet: Beta-Chloroalanine (Hydrolysis Product). Retrieved from

Sources

Exploratory

4-(Chloromethyl)-2,5-oxazolidinedione mechanism of action

The following technical guide details the mechanism of action, synthetic utility, and experimental characterization of 4-(Chloromethyl)-2,5-oxazolidinedione , a specialized N-carboxyanhydride (NCA) derivative. Dual-Funct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and experimental characterization of 4-(Chloromethyl)-2,5-oxazolidinedione , a specialized N-carboxyanhydride (NCA) derivative.

Dual-Function Scaffold: Synthetic Precursor & Mechanism-Based Inhibitor

Executive Summary

4-(Chloromethyl)-2,5-oxazolidinedione is the N-carboxyanhydride (NCA) derivative of


-chloroalanine . In drug development and chemical biology, it serves two distinct but critical roles:
  • Synthetic Intermediate: It acts as a high-energy electrophile in the industrial synthesis of D-Cycloserine (a second-line antitubercular agent) and functionalized polypeptides.

  • Pharmacological Pro-Moiety: Upon hydrolysis in physiological media, it releases

    
    -chloroalanine , a potent "suicide substrate" (mechanism-based inhibitor) of bacterial alanine racemase.
    

This guide analyzes the molecular mechanics of its ring-opening reactivity and the downstream biochemical cascade leading to bacterial cell wall failure.

Molecular Architecture & Reactivity

The molecule features a 2,5-oxazolidinedione ring substituted at the 4-position with a chloromethyl group.[1][2] Its reactivity is governed by ring strain and the high electrophilicity of the carbonyls.

FeatureChemical ConsequenceApplication
NCA Ring (Anhydride) High susceptibility to nucleophilic attack (amines, water, hydroxylamine).Polymerization (ROP) or Drug Synthesis.
Chloromethyl Group Good leaving group (

) at the

-position.
Facilitates intramolecular cyclization (Cycloserine) or enzyme alkylation.
Chirality (C4) Stereocenter determines the optical activity of the product.Synthesis of enantiopure D-Cycloserine or L-polypeptides.
2.1 Hydrolytic Activation (In Situ Release)

In aqueous physiological environments (pH 7.4), the NCA ring is unstable. It undergoes rapid hydrolysis followed by decarboxylation to release the free amino acid analog.



Implication: In biological assays, the observed "Mechanism of Action" is primarily that of


-chloroalanine , generated in situ.
Mechanism of Action: Bacterial Alanine Racemase Inhibition

The most significant biological activity associated with this scaffold is the inhibition of Alanine Racemase (Alr) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for bacterial cell wall biosynthesis.

3.1 The Target: Peptidoglycan Biosynthesis

Bacteria require D-Alanine to cross-link peptidoglycan layers. Alr catalyzes the reversible conversion of L-Alanine to D-Alanine. Blocking this step depletes the D-Ala pool, leading to cell lysis.

3.2 Suicide Inhibition Pathway (Mechanism-Based Inactivation)

-Chloroalanine (released from the NCA) acts as a suicide substrate . It mimics the natural substrate (Alanine) but diverts the catalytic cycle into an irreversible covalent trap.

Step-by-Step Mechanism:

  • Transimination: The amino group of

    
    -chloroalanine attacks the PLP-enzyme aldimine, forming an external aldimine.
    
  • 
    -Proton Abstraction:  The enzyme's basic residue removes the 
    
    
    
    -proton, forming a quinonoid intermediate.
  • 
    -Elimination:  Instead of racemization, the electron density shifts to eliminate the chloride ion (
    
    
    
    ), generating an electrophilic aminoacrylate-PLP intermediate .
  • Michael Addition (Inactivation): A nucleophilic residue in the enzyme active site (typically a Lysine or Tyrosine) attacks the reactive

    
    -carbon of the aminoacrylate.
    
  • Irreversible Adduct: The enzyme is covalently alkylated and permanently inactivated.

3.3 Visualization: The Lethal Cascade

The following diagram illustrates the transition from the NCA precursor to the irreversible inactivation of Alanine Racemase.

Mechanism_of_Action cluster_0 Bacterial Cytoplasm NCA 4-(Chloromethyl)- 2,5-oxazolidinedione BCA Beta-Chloroalanine (Active Warhead) NCA->BCA Hydrolysis & Decarboxylation (In Aqueous Buffer) Complex External Aldimine (Enzyme-Substrate) BCA->Complex Binds Active Site Alr_Active Alanine Racemase (Active PLP-Form) Alr_Active->Complex + Enzyme Elimination Beta-Elimination (Release of Cl-) Complex->Elimination Alpha-deprotonation Acrylate Aminoacrylate-PLP (Electrophile) Elimination->Acrylate Chloride Departure Dead_Enzyme Covalently Alkylated Enzyme (Inactive) Acrylate->Dead_Enzyme Nucleophilic Attack by Enzyme Lysine

Figure 1: Mechanism-based inactivation of Alanine Racemase by the


-chloroalanine warhead derived from the oxazolidinedione scaffold.[3]
Synthetic Mechanism: Cycloserine Production

Beyond biological inhibition, the NCA serves as a pivotal intermediate in the chemical synthesis of D-Cycloserine .

Reaction Logic:

  • Activation: The NCA ring activates the carboxyl group of

    
    -chloroalanine.
    
  • Ring Transformation: Reaction with hydroxylamine (

    
    ) attacks the anhydride carbonyls.
    
  • Cyclization: The resulting hydroxamic acid intermediate undergoes intramolecular nucleophilic substitution, displacing the chloride to form the isoxazolidinone ring of Cycloserine.



Experimental Protocols
Protocol A: Kinetic Characterization of Enzyme Inactivation

Objective: Determine the inactivation rate constant (


) and inhibition constant (

) for the NCA-derived warhead against Alanine Racemase.

Reagents:

  • Purified Alanine Racemase (e.g., from Bacillus stearothermophilus).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10

    
    M PLP.
    
  • Substrate: L-Alanine.[3][4][5]

  • Coupled Assay System: L-Alanine Dehydrogenase (L-AlaDH) + NAD+.

  • Test Compound: 4-(Chloromethyl)-2,5-oxazolidinedione (dissolved in dry DMSO immediately prior to use).

Workflow:

  • Preparation: Dilute the NCA stock into Assay Buffer (allow 5 min for hydrolysis to

    
    -chloroalanine).
    
  • Incubation: Incubate Alanine Racemase with varying concentrations of the inhibitor (0–5 mM) at 37°C.

  • Sampling: At timed intervals (0, 2, 5, 10, 20 min), remove an aliquot.

  • Activity Assay: Dilute the aliquot 1:50 into the Coupled Assay System containing 100 mM L-Alanine and NAD+.

  • Detection: Monitor the increase in NADH absorbance at 340 nm (indicating remaining racemase activity).

  • Analysis: Plot

    
     vs. Time. The slope gives 
    
    
    
    . Plot
    
    
    vs.
    
    
    to determine
    
    
    and
    
    
    .
Protocol B: Handling & Storage (Critical)

Rationale: NCAs are extremely sensitive to moisture. Hydrolysis is irreversible and destroys the reagent utility.

  • Storage: Store solid at -20°C under Argon/Nitrogen atmosphere.

  • Solvent: Use only anhydrous solvents (THF, Dioxane, DMSO) dried over molecular sieves.

  • Glassware: All glassware must be flame-dried or oven-dried (>120°C) before contact.

References
  • Walsh, C. T., et al. (1978). "Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine." Biochemistry. Link (Demonstrates the foundational mechanism of halo-alanine suicide inhibition).

  • Mobashery, S., & Johnston, M. (1987). "Inactivation of Alanine Racemase by Beta-Chloro-L-Alanine Released Enzymatically." Biochemistry. Link (Validates the release-and-inhibit mechanism).

  • Kricheldorf, H. R. (2006). "Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition. Link (Review of NCA chemistry and reactivity).
    
  • Stammer, C. H., et al. (1955). "The Structure and Synthesis of Cycloserine." Journal of the American Chemical Society.[3] Link (Historical context of Cycloserine synthesis intermediates).

  • Santa Cruz Biotechnology. "4-(Chloromethyl)-2,5-oxazolidinedione Product Data." SCBT. Link (Chemical property verification).

Sources

Foundational

Theoretical Exploration of 4-(Chloromethyl)-2,5-oxazolidinedione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 4-(Chloromethyl)-2,5-oxazolidinedione, a functionalized N-carboxyanhydride (NCA), serves as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Chloromethyl)-2,5-oxazolidinedione, a functionalized N-carboxyanhydride (NCA), serves as a critical monomer in the synthesis of advanced polypeptides and as an intermediate in the preparation of bioactive molecules.[1] This technical guide provides a comprehensive theoretical examination of this compound, delving into its molecular structure, electronic properties, conformational landscape, and reactivity. By leveraging principles from computational chemistry, particularly Density Functional Theory (DFT), this document aims to provide researchers with a robust framework for understanding and predicting the behavior of 4-(chloromethyl)-2,5-oxazolidinedione in various chemical environments. The insights presented herein are crucial for the rational design of novel polymers and pharmaceuticals.

Introduction: The Significance of 4-(Chloromethyl)-2,5-oxazolidinedione

4-(Chloromethyl)-2,5-oxazolidinedione belongs to the class of α-amino acid N-carboxyanhydrides (NCAs), which are indispensable monomers for the ring-opening polymerization (ROP) to produce polypeptides. The presence of a chloromethyl group at the 4-position introduces a versatile functional handle for post-polymerization modification, allowing for the synthesis of a wide array of functional and stimuli-responsive biomaterials. Understanding the fundamental theoretical aspects of this monomer is paramount for controlling its polymerization, predicting its reactivity, and ultimately designing materials with desired properties.

Molecular Structure and Electronic Properties: A Quantum Chemical Perspective

Optimized Molecular Geometry

Quantum chemical calculations, particularly DFT, are powerful tools for determining the three-dimensional structure of molecules. For a molecule like 4-(chloromethyl)-2,5-oxazolidinedione, the five-membered oxazolidinedione ring is nearly planar, though slight puckering can occur.[2] The chloromethyl substituent will adopt a specific orientation relative to the ring to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters of 4-(chloromethyl)-2,5-oxazolidinedione (Illustrative)

ParameterPredicted Value (DFT B3LYP/6-31G*)
C2=O8 Bond Length~1.19 Å
C5=O9 Bond Length~1.18 Å
C4-C(Cl) Bond Length~1.52 Å
C-Cl Bond Length~1.79 Å
O1-C2-N3 Bond Angle~110°
C4-N3-C2 Bond Angle~108°

Note: These are representative values based on DFT calculations of similar oxazolidinone structures and should be considered illustrative.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For NCAs, the LUMO is typically centered on the carbonyl carbons, making them susceptible to nucleophilic attack, which is the initiating step of ring-opening polymerization.[3] The HOMO is often located on the oxygen and nitrogen atoms of the ring.

Quantitative descriptors derived from the energies of these orbitals, such as chemical potential, hardness, and electrophilicity index, provide a more nuanced understanding of reactivity. These parameters are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies of oxazolidinone-based compounds.[3]

Conformational Analysis: The Dynamic Nature of the Ring

The 2,5-oxazolidinedione ring, while relatively rigid, can exhibit different conformations, such as envelope and twisted forms.[4] The specific conformation of 4-(chloromethyl)-2,5-oxazolidinedione will be influenced by the steric and electronic effects of the chloromethyl group.

Computational Workflow for Conformational Search

A systematic conformational analysis is crucial to identify the most stable geometries.

G cluster_workflow Conformational Analysis Workflow start Initial Structure Generation scan Potential Energy Surface Scan (e.g., Dihedral Angle Scan) start->scan opt Geometry Optimization of Minima (DFT B3LYP/6-31G*) scan->opt freq Frequency Calculation (Confirm Minima, Obtain ZPE) opt->freq energy Single-Point Energy Calculation (Higher Level of Theory) freq->energy boltzmann Boltzmann Distribution Analysis (Determine Population of Conformers) energy->boltzmann G NCA 4-(chloromethyl)-2,5-oxazolidinedione (NCA) Attack Nucleophilic Attack on C5 Carbonyl NCA->Attack Initiator Primary Amine (R-NH2) Initiator->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate RingOpen Ring Opening Intermediate->RingOpen Carbamate Carbamate Intermediate RingOpen->Carbamate Decarboxylation Decarboxylation (-CO2) Carbamate->Decarboxylation PropagatingChain Propagating Polypeptide Chain with Terminal Amine Decarboxylation->PropagatingChain NextNCA Next NCA Monomer PropagatingChain->NextNCA Propagation

Caption: Amine-initiated ROP mechanism of an NCA.

The energy barrier for the initial amine addition is a critical factor determining the polymerization rate. [5]The electrophilicity of the carbonyl carbons, influenced by the electron-withdrawing chloromethyl group, plays a significant role in this step.

Theoretical Protocol for Transition State Calculation

Identifying the transition state for the rate-determining step (nucleophilic attack) is a key aspect of theoretical studies on ROP.

Step-by-Step Methodology:

  • Reactant and Product Optimization: Independently optimize the geometries of the reactants (NCA and amine) and the product of the addition step (the tetrahedral intermediate).

  • Initial Transition State Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state structure.

  • Transition State Optimization: Optimize the guessed structure to a first-order saddle point on the potential energy surface. This involves ensuring the Hessian matrix has exactly one imaginary frequency.

  • Frequency Calculation: Perform a frequency calculation on the optimized transition state structure to confirm the single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Follow the reaction path downhill from the transition state to ensure it connects the reactant and product minima.

Synthesis of 4-(Chloromethyl)-2,5-oxazolidinedione: A Theoretical Perspective

While numerous synthetic routes exist for oxazolidinones in general, the synthesis of NCAs like 4-(chloromethyl)-2,5-oxazolidinedione typically involves the phosgenation of the corresponding α-amino acid, in this case, β-chloroalanine.

Computational studies can be employed to investigate the mechanism of this reaction, including the formation of the intermediate N-chloroformyl derivative and the subsequent intramolecular cyclization with the elimination of HCl. DFT calculations can elucidate the reaction pathway and identify the key transition states, providing insights into the reaction kinetics and potential side reactions.

Conclusion and Future Directions

The theoretical studies of 4-(chloromethyl)-2,5-oxazolidinedione, largely through extrapolation from related N-carboxyanhydrides, provide a powerful framework for understanding its structure, reactivity, and polymerization behavior. DFT calculations are invaluable for elucidating reaction mechanisms, predicting conformational preferences, and calculating key molecular properties that govern its performance as a monomer.

Future theoretical work should focus on dedicated computational studies of 4-(chloromethyl)-2,5-oxazolidinedione to provide more precise quantitative data. Such studies could explore the influence of the chloromethyl group on the electronic structure and reactivity in greater detail, investigate the thermodynamics and kinetics of its polymerization in different solvents, and model the properties of the resulting poly(β-chloroalanine). These theoretical endeavors will undoubtedly accelerate the development of novel, functional polypeptides for a wide range of applications in materials science and medicine.

References

  • Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry. [Link]

  • DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride and N-Substituted Glycine N-Carboxyanhydride: Secondary Amine versus Primary Amine. The Journal of Physical Chemistry A. [Link]

  • Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry. [Link]

  • Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations. PubMed. [Link]

  • DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride and N-Substituted Glycine N-Carboxyanhydride: Secondary Amine versus Primary Amine. ACS Publications. [Link]

  • Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. [Link]

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. MDPI. [Link]

  • Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. National Institutes of Health. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of 4-(Chloromethyl)-2,5-oxazolidinedione (β-Chloroalanine NCA)

Introduction & Chemical Context 4-(Chloromethyl)-2,5-oxazolidinedione , commonly referred to as β-Chloroalanine NCA (or 3-Chloroalanine NCA), is a critical monomer in the synthesis of functionalized polypeptides. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-(Chloromethyl)-2,5-oxazolidinedione , commonly referred to as β-Chloroalanine NCA (or 3-Chloroalanine NCA), is a critical monomer in the synthesis of functionalized polypeptides. Unlike standard hydrophobic NCAs (e.g., Benzyl-L-glutamate NCA), this molecule carries a reactive alkyl chloride side chain. This functionality allows for post-polymerization modification via nucleophilic substitution (e.g., with azides for "click" chemistry or thiols), making it a cornerstone for developing bio-responsive materials and drug delivery vectors.

The Purification Bottleneck

The successful ring-opening polymerization (ROP) of NCAs is notoriously sensitive to impurities. For β-Chloroalanine NCA, the challenge is twofold:

  • Moisture Sensitivity: Like all NCAs, the anhydride ring hydrolyzes rapidly in the presence of water, generating HCl and killing the propagating amine chain end.

  • Thermal Instability: The chloromethyl group, combined with the strained ring, decreases the thermal stability of the monomer compared to simple alkyl NCAs.

Scope: This guide details a "Glovebox-Free" Schlenk line protocol and a "Glovebox-Integrated" protocol for purifying this monomer to sufficient quality for high-molecular-weight, low-dispersity polymerization.

Safety & Handling

  • Hazard: This compound is a sensitizer and may release HCl upon hydrolysis. If synthesized via phosgene or triphosgene, residual traces of these highly toxic agents may be trapped in the crystal lattice.

  • Engineering Controls: All operations must be performed in a fume hood or an inert atmosphere glovebox.

  • Storage: Store at -20°C or -80°C under Argon.

Impurity Profile & Impact[1]

Before purification, it is vital to understand what must be removed. The synthesis (typically from L-Serine using PCl₅ or SOCl₂/Triphosgene) generates specific contaminants:

ImpuritySourceImpact on PolymerizationRemoval Strategy
HCl Hydrolysis / ByproductProtonates amine chain ends; terminates polymerization immediately.Anhydrous recrystallization; N₂ sparging.
β-Chloroalanine Hydrolysis productActs as a nucleophile; initiates uncontrolled chains (broadens PDI).Insoluble in dry THF/EtOAc; removed via filtration.
Phosphorous species PCl₅ residuesLewis acids that interfere with macro-initiation.Repeated recrystallization.[1][2]
Isocyanates RearrangementSlows kinetics; causes "wrong" insertion.High-vacuum sublimation (if stable) or fractionation.

Protocol A: The "Sandwich" Recrystallization (Gold Standard)

This method relies on the solubility differential between the NCA and its impurities in a solvent/non-solvent system. It is designed to minimize thermal stress.

Reagents:

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). (Dried over CaH₂ or alumina columns).

  • Non-Solvent: Anhydrous Hexane or Heptane.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Dissolution:

    • Transfer the crude, dried solid NCA into a Schlenk flask under inert gas.

    • Add the minimum amount of anhydrous THF at room temperature (20–25°C) to dissolve the solid.

    • Note: If the solution is cloudy, this indicates the presence of hydrolyzed amino acid salts (insoluble).

  • Filtration (Critical):

    • Filter the solution through a dry Celite pad or a 0.2 µm PTFE syringe filter into a fresh, flame-dried Schlenk flask. This removes the insoluble amino acid salts.[3]

  • The "Sandwich" Layering:

    • Do not stir. Carefully layer anhydrous Hexane (volume ratio 3:1 Hexane:THF) on top of the NCA solution.

    • Technique: Drip the hexane slowly down the side of the flask so it floats on the denser THF layer.

  • Crystallization:

    • Place the flask in a -20°C freezer (inside the glovebox or sealed tight under positive N₂ pressure).

    • Allow to stand undisturbed for 12–24 hours. The slow diffusion of hexane into the THF layer will grow large, pure crystals, excluding impurities.

  • Isolation:

    • Decant the supernatant (mother liquor) via cannula.

    • Wash the crystals twice with cold (-20°C) anhydrous hexane.

    • Dry the crystals under high vacuum (<0.1 mbar) for 4–6 hours at room temperature.

Visualization: Purification Workflow

PurificationWorkflow cluster_waste Waste Stream Crude Crude 4-(Chloromethyl)-NCA (Contains HCl, Salts) Dissolve Dissolve in min. THF (Anhydrous, 20°C) Crude->Dissolve Filter Filtration (0.2 µm PTFE) Removes Insoluble Salts Dissolve->Filter Layer Layering Non-Solvent (Hexane on top of THF) Filter->Layer Salts Precipitated Salts (Hydrolyzed AA) Filter->Salts Retained Crystallize Diffusion Crystallization (-20°C, 18 hours) Layer->Crystallize Isolate Decant & Vacuum Dry (Remove Solvent/HCl) Crystallize->Isolate PureProduct Pure Monomer Ready for ROP Isolate->PureProduct Liquor Mother Liquor (Soluble Impurities) Isolate->Liquor Removed

Figure 1: Step-by-step workflow for the "Sandwich" recrystallization method, prioritizing the removal of insoluble salts and soluble acidic residues.

Protocol B: Flash Chromatography (The Deming Method)

For batches that refuse to crystallize (often due to high oil content or specific side-chain interactions), the silica column method developed by Kramer and Deming is the authoritative alternative.

Prerequisite: This must be performed in a glovebox to prevent silica-adsorbed water from destroying the NCA.

  • Column Prep: Dry silica gel under vacuum at elevated temperature (>150°C) for 48 hours.

  • Solvent: Anhydrous THF/Hexane (50:50).

  • Loading: Dissolve crude NCA in minimal THF.

  • Elution: Run the column quickly. The NCA usually elutes first or second, separated from the polar acid impurities which stick to the silica.

  • Evaporation: Remove solvent immediately under vacuum.

Reference: Kramer, J. R.; Deming, T. J. Biomacromolecules2010 , 11, 3668–3672.

Quality Control (QC) & Validation

Trust but verify. A white crystal does not guarantee a living polymerization.

Proton NMR (¹H NMR)
  • Solvent: CDCl₃ or DMSO-d₆ (Must be anhydrous).

  • Target:

    • Check the ratio of the CH₂-Cl protons to the ring protons.

    • The "Acid Test": Look for broad peaks >8.0 ppm (indicative of HCl or amine salts) or sharp peaks near 4.5 ppm (water).

    • Purity Calculation: Integration of impurity peaks vs. main peak.

The "Polymerizability" Assay (The Ultimate Test)

This is the only self-validating system for NCA purity.

  • Setup: In a glovebox, dissolve 50 mg of purified NCA in 1 mL DMF.

  • Initiation: Add a defined amount of primary amine initiator (e.g., hexylamine) targeting a Degree of Polymerization (DP) of 50.

  • Observation:

    • Visual: Solution should remain clear (no precipitation of oligomers early on).

    • Kinetic:[4] Monitor by FTIR (disappearance of anhydride peaks at ~1785 and 1855 cm⁻¹).

  • Result: If conversion >95% is achieved within expected timeframe (e.g., <2 hours for fast initiators) and the molecular weight matches the theoretical DP (checked via GPC), the monomer is pure.

Visualization: Impurity Impact on ROP

ImpurityImpact Initiator Amine Initiator (R-NH2) Reaction Nucleophilic Attack (Ring Opening) Initiator->Reaction DeadEnd Protonated Amine (R-NH3+ Cl-) Initiator->DeadEnd  + HCl   NCA Pure NCA NCA->Reaction Impurity Impurity: HCl Polymer Living Polypeptide (High MW) Reaction->Polymer  No Impurities   Stop Termination (No Polymer) DeadEnd->Stop

Figure 2: Mechanistic diagram showing how acidic impurities (HCl) act as chain terminators by protonating the nucleophilic initiator.

Troubleshooting

ObservationCauseSolution
Oiling Out Temperature dropped too fast or too much non-solvent.Re-dissolve in THF. Add Hexane more slowly. Use a 2:1 ratio instead of 3:1.
Cloudy Solution Hydrolysis occurred; polymer or salt formation.Filter immediately (0.2 µm). If cloudiness persists, re-dry the solvent.
Yellow Color Amine contamination or oxidation.Recrystallize with activated charcoal (filtration step) or sublime (if stable).
Slow Polymerization Residual acid or silanes (if using Deming method).Wash glassware with base bath, then acid, then water, then dry. Check solvent dryness.[2][5]

References

  • Kramer, J. R.; Deming, T. J. "General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 2010 , 11(12), 3668–3672. Link

  • Hadjichristidis, N.; Iatrou, H.; Pitsikalis, M.; Sakellariou, G. "Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Chemical Reviews, 2009 , 109(11), 5528–5578. Link

  • Kricheldorf, H. R. "α-Amino Acid-N-Carboxyanhydrides and Related Heterocycles." Springer Science & Business Media, 1987. (Classic Monograph on NCA Chemistry).
  • Fuchs, F. "Ueber die Darstellung von N-Carbonsäure-Anhydriden." Berichte der deutschen chemischen Gesellschaft, 1922, 55(9), 2943.

Sources

Application

Application Note: A Detailed Guide to the NMR Analysis of 4-(Chloromethyl)-2,5-oxazolidinedione

Abstract This comprehensive application note provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of 4-(chloromethyl)-2,5-oxazolidinedione, a crucial monomer in the synthesis of functional polypept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of 4-(chloromethyl)-2,5-oxazolidinedione, a crucial monomer in the synthesis of functional polypeptides and other advanced materials. This document offers an in-depth exploration of the theoretical principles underpinning the NMR spectroscopy of this N-carboxyanhydride (NCA), alongside field-proven, step-by-step protocols for sample preparation, data acquisition, and spectral interpretation. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide is designed to empower researchers, scientists, and drug development professionals to confidently characterize this reactive and versatile chemical entity.

Introduction: The Significance of 4-(Chloromethyl)-2,5-oxazolidinedione

4-(Chloromethyl)-2,5-oxazolidinedione, the N-carboxyanhydride (NCA) derived from β-chloro-L-alanine, is a highly valuable building block in modern polymer and medicinal chemistry.[1][2][3][4] Its utility stems from the dual functionality it possesses: the reactive NCA ring, which is susceptible to ring-opening polymerization to form polypeptides, and the pendant chloromethyl group, which serves as a versatile handle for post-polymerization modification. This allows for the synthesis of polymers with tailored functionalities, finding applications in drug delivery, tissue engineering, and as intermediates in the synthesis of complex molecules.

Given the compound's reactivity and susceptibility to premature polymerization or hydrolysis, stringent quality control is paramount. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation and purity assessment of 4-(chloromethyl)-2,5-oxazolidinedione. This guide provides a comprehensive framework for its NMR analysis.

Foundational Principles of NMR Spectroscopy for 4-(Chloromethyl)-2,5-oxazolidinedione

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, dynamics, and environment of a compound. For 4-(chloromethyl)-2,5-oxazolidinedione, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative techniques.

The key parameters derived from an NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. The presence of electronegative atoms like oxygen, nitrogen, and chlorine in 4-(chloromethyl)-2,5-oxazolidinedione significantly influences the chemical shifts of nearby protons and carbons, pulling electron density away and causing them to resonate at a higher frequency (downfield).

  • Multiplicity (Splitting): This arises from the interaction of neighboring, non-equivalent nuclei (spin-spin coupling) and reveals the number of adjacent protons.

  • Integration: The area under a proton NMR signal is proportional to the number of protons it represents.

Below is a diagram illustrating the molecular structure and the key nuclei for NMR analysis.

Molecular Structure of 4-(Chloromethyl)-2,5-oxazolidinedione cluster_ring Oxazolidinedione Ring cluster_substituent Chloromethyl Substituent C2 C2 (C=O) O1 O1 C2->O1 C5 C5 (C=O) O1->C5 N3 N3-H C5->N3 C4 C4-H N3->C4 C4->C2 CH2 CH2 C4->CH2 Cl Cl CH2->Cl

Caption: Molecular structure highlighting the key atomic groups of 4-(Chloromethyl)-2,5-oxazolidinedione.

Experimental Protocols

The integrity of the NMR data is critically dependent on meticulous sample preparation and data acquisition. Due to the moisture-sensitive and reactive nature of NCAs, specific precautions must be taken.

Protocol for NMR Sample Preparation of 4-(Chloromethyl)-2,5-oxazolidinedione

This protocol is designed to minimize exposure to atmospheric moisture, which can lead to hydrolysis and polymerization of the NCA.

Materials:

  • 4-(Chloromethyl)-2,5-oxazolidinedione

  • Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆), freshly dried over molecular sieves.

  • High-quality 5 mm NMR tubes, oven-dried and cooled under an inert atmosphere.

  • NMR tube caps.

  • Glovebox or a Schlenk line with a dry nitrogen or argon supply.[5][6]

  • Glass Pasteur pipettes and bulbs.

  • Small glass vial.

Step-by-Step Procedure:

  • Environment: Perform all manipulations within a glovebox or under a positive pressure of dry inert gas.[6]

  • Sample Weighing: In the inert atmosphere, accurately weigh approximately 5-10 mg of 4-(chloromethyl)-2,5-oxazolidinedione into a clean, dry glass vial for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] CDCl₃ is a common choice, but acetone-d₆ can also be used depending on solubility and the desired spectral window.

  • Dissolution: Gently swirl the vial to dissolve the solid completely. The solution should be clear and free of any particulate matter.

  • Filtration and Transfer: To remove any microparticulates that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube immediately to prevent atmospheric contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol for NMR Data Acquisition

The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 256 to 1024 scans, or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 200 ppm is appropriate.

The following diagram outlines the experimental workflow:

NMR Analysis Workflow SamplePrep Sample Preparation (Inert Atmosphere) DataAcquisition NMR Data Acquisition (¹H and ¹³C) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) DataProcessing->SpectralAnalysis StructureVerification Structure Verification & Purity Assessment SpectralAnalysis->StructureVerification

Sources

Method

Application Note: Precision Synthesis and Functionalization of Poly(4-chloromethyl-2,5-oxazolidinedione)

Executive Summary This guide details the synthesis, polymerization, and post-polymerization modification of 4-(Chloromethyl)-2,5-oxazolidinedione , the N-carboxyanhydride (NCA) derivative of -chloroalanine. Unlike conven...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, polymerization, and post-polymerization modification of 4-(Chloromethyl)-2,5-oxazolidinedione , the N-carboxyanhydride (NCA) derivative of


-chloroalanine. Unlike conventional polypeptide scaffolds (e.g., Poly(L-Lysine), Poly(L-Glutamic acid)) that require laborious deprotection steps to unveil reactive groups, Poly(

-chloroalanine) provides a direct electrophilic handle (the chloromethyl group) on every repeating unit.

This unique architecture allows for high-density functionalization via nucleophilic substitution, making it an ideal platform for:

  • "Click" Chemistry Precursors: Facile conversion to azidomethyl side chains.

  • Peptide Stapling: Cysteine-selective bioconjugation.

  • Drug Delivery: Covalent attachment of hydrophobic drugs or fluorophores.

Monomer Synthesis: 4-(Chloromethyl)-2,5-oxazolidinedione

The synthesis utilizes the Fuchs-Farthing method adapted for sensitive side chains. We utilize triphosgene as a safer, solid alternative to phosgene gas, though strict safety protocols remain mandatory.

Reagents & Equipment
ComponentSpecificationRole
L-

-Chloroalanine HCl
>98% Purity, dryPrecursor
Triphosgene 99%, crystallineCyclization Agent

-Pinene
98%HCl Scavenger (Critical)
THF Anhydrous, inhibitor-freeSolvent
Hexane/Heptane AnhydrousPrecipitant
Equipment Schlenk line, N2 atm, -20°C freezerReaction setup
Protocol 1: Synthesis Workflow
  • Suspension: In a flame-dried Schlenk flask under

    
    , suspend L-
    
    
    
    -Chloroalanine HCl
    (5.0 g, 31.2 mmol) in anhydrous THF (50 mL).
  • Scavenger Addition: Add

    
    -pinene  (8.5 g, 62.4 mmol). Note: This scavenges the HCl byproduct, preventing acid-catalyzed degradation of the NCA.
    
  • Cyclization: Heat the mixture to 50°C. Add Triphosgene (3.1 g, 10.4 mmol) dissolved in THF (10 mL) dropwise over 30 minutes.

    • Caution: This reaction generates phosgene in situ.[1] Exhaust gases must be scrubbed through a NaOH trap.

  • Reaction: Stir at 50°C for 2–3 hours until the solution becomes clear (indicating consumption of the amino acid salt).

  • Purification (Critical):

    • Concentrate the solution to ~1/3 volume under vacuum.

    • Add anhydrous Hexane (100 mL) to precipitate the NCA or induce crystallization.

    • Cool to -20°C overnight.

    • Filter inside a glovebox or under strict inert atmosphere. Recrystallize 2x from THF/Hexane to remove trace acid.

  • Yield: Expect ~60-75% of white crystalline solid. Store at -20°C under

    
    .
    

Ring-Opening Polymerization (ROP)[2]

We employ the Nucleophilic Amine Mechanism (NAM) using a primary amine initiator. This method provides good molecular weight control (


) defined by the monomer-to-initiator (M/I) ratio.
Protocol 2: Polymerization Steps
  • Preparation: In a glovebox, dissolve purified 4-(Chloromethyl)-2,5-oxazolidinedione (1.0 g, 6.7 mmol) in anhydrous DMF (10 mL).

    • Why DMF? The resulting polymer is often insoluble in THF; DMF maintains homogeneity.

  • Initiation: Add n-Hexylamine (stock solution in DMF).

    • Target M/I = 50: Add 0.134 mmol of hexylamine.

  • Propagation: Stir at 0°C for 1 hour, then warm to Room Temperature (25°C) for 48 hours.

    • Monitoring: Monitor by FTIR. The anhydride carbonyl peaks (1860, 1790 cm

      
      ) will disappear, replaced by the amide I/II bands (1650, 1540 cm
      
      
      
      ).
  • Termination & Isolation:

    • Precipitate the polymer into a 10-fold excess of cold Diethyl Ether or Methanol.

    • Centrifuge (4000 rpm, 10 min) and wash the pellet 3x with Diethyl Ether.

    • Dry under high vacuum.

Visualization: Synthesis & Polymerization Logic

G cluster_0 Monomer Synthesis cluster_1 Polymerization (ROP) Start L-beta-Chloroalanine (HCl Salt) Triphos Triphosgene (THF, 50°C) Start->Triphos Scavenger alpha-Pinene (HCl Scavenger) Start->Scavenger NCA 4-(Chloromethyl)- 2,5-oxazolidinedione Triphos->NCA Cyclization Scavenger->NCA Prevents Acid Degradation Init Initiator (n-Hexylamine) Polymer Poly(beta-chloroalanine) NCA->Polymer CO2 Release (DMF, RT) Init->Polymer Nucleophilic Attack

Caption: Workflow for the conversion of


-chloroalanine to its NCA and subsequent polymerization.

Post-Polymerization Modification (Functionalization)

This is the critical application phase. The pendant chloromethyl group is a primary alkyl halide, susceptible to nucleophilic substitution (


).
Protocol 3: Azidation for "Click" Chemistry

This protocol converts the chloro-polymer into an azido-polymer, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Dissolution: Dissolve Poly(

    
    -chloroalanine)  (100 mg, ~0.83 mmol Cl equivalents) in DMF (5 mL).
    
  • Reagent: Add Sodium Azide (NaN

    
    )  (108 mg, 1.66 mmol, 2 equiv).
    
    • Note: NaN

      
       is sparingly soluble in DMF; the reaction is heterogeneous. Stir vigorously.
      
  • Reaction: Heat to 60°C for 24 hours.

    • Safety: Do not exceed 80°C to avoid azide decomposition.

  • Workup:

    • Precipitate into water (to remove excess NaN

      
       and NaCl).
      
    • Filter and wash extensively with water.

    • Re-dissolve in DMF and precipitate into ether for final drying.

  • Validation: FTIR will show a strong new peak at ~2100 cm

    
     (Azide stretch).
    
Mechanism of Polymerization (NAM)

NAM Initiator Primary Amine (R-NH2) NCA_Mon NCA Monomer (C-5 Electrophile) Initiator->NCA_Mon Nucleophilic Attack at C-5 Intermed Carbamic Acid Intermediate NCA_Mon->Intermed Ring Opening Propagating Amino-Terminated Polymer Chain Intermed->Propagating -CO2 (Decarboxylation) Propagating->NCA_Mon Chain Growth (Repeat Cycle)

Caption: Nucleophilic Amine Mechanism (NAM). The primary amine attacks C-5, opening the ring. Loss of CO2 regenerates the amine for the next cycle.

Characterization & Troubleshooting

Standard Characterization
  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       8.0–8.5 ppm (Amide NH).
      
    • 
       4.5 ppm (
      
      
      
      -CH backbone).
    • 
       3.8–4.0 ppm (Chloromethyl -CH
      
      
      
      Cl).
  • FTIR:

    • NCA Monomer: Doublet at 1860/1790 cm

      
       (Anhydride).
      
    • Polymer: 1650 cm

      
       (Amide I), 1540 cm
      
      
      
      (Amide II).
    • Azide Derivative: 2100 cm

      
      .
      
Troubleshooting Table
IssueProbable CauseSolution
Oily/Sticky Monomer Residual HCl or solventRecrystallize from THF/Hexane; ensure

-pinene was used.
Low MW Polymer Impure monomer (traces of acid/water)Sublimate monomer or dry DMF over CaH

.
Polymer Precipitation Insoluble in reaction solventSwitch from THF to DMF or DMSO.
Incomplete Azidation Steric hindrance or low solubilityIncrease Temp to 60°C; use TBAI (phase transfer catalyst).

References

  • Daly, W. H., & Poche, D. (1988).[2] The preparation of N-carboxyanhydrides of

    
    -amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862. Link
    
  • Deming, T. J. (2007). Synthetic polypeptides for biomedical applications.[3][4] Progress in Polymer Science, 32(8-9), 858-875. Link

  • Engler, A. C., et al. (2011). High-throughput synthesis of peptide-mimetics polymer libraries. Nature Communications, 2, 523. Link

  • Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine.[5][6] Proceedings of the National Academy of Sciences, 71(2), 417-421. Link

  • Kramer, J. R., & Deming, T. J. (2010).

    
    -amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668-3672. Link
    

Sources

Application

Applications of 4-(Chloromethyl)-2,5-oxazolidinedione in Medicinal Chemistry: A Detailed Technical Guide

Introduction: Unveiling the Potential of a Compact Chiral Synthon In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with therapeutic potential is relentless. Among the vast arsenal of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Compact Chiral Synthon

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with therapeutic potential is relentless. Among the vast arsenal of chemical building blocks, heterocyclic compounds hold a prominent position due to their diverse biological activities. The oxazolidinone scaffold, a five-membered ring containing both nitrogen and oxygen, is a well-established pharmacophore found in a range of approved drugs, most notably the antibiotic linezolid.[1][2] While the 2-oxazolidinone and 2,4-oxazolidinedione isomers have been extensively explored, the 2,5-oxazolidinedione subclass remains a more specialized yet highly valuable entity.

This technical guide focuses on a particularly intriguing derivative: 4-(Chloromethyl)-2,5-oxazolidinedione . This bifunctional molecule, possessing a reactive chloromethyl group and a strained oxazolidinedione ring, serves as a versatile chiral synthon for the synthesis of medicinally relevant compounds. Its primary and most well-documented application is as a key intermediate in the synthesis of the broad-spectrum antibiotic, D-cycloserine.[3][4] This guide will provide a detailed exploration of this primary application, including a plausible synthetic protocol, and delve into other potential applications derived from its inherent chemical reactivity. We will explore its utility as a constrained amino acid analogue and as a precursor for generating diverse heterocyclic scaffolds, offering researchers and drug development professionals a comprehensive understanding of its synthetic utility.

Core Application: A Gateway to the Antitubercular Agent D-Cycloserine

The most significant role of 4-(chloromethyl)-2,5-oxazolidinedione in medicinal chemistry is as a pivotal precursor in the synthesis of D-cycloserine, a second-line antitubercular agent.[3] D-cycloserine, a structural analogue of D-alanine, inhibits two essential enzymes in bacterial cell wall biosynthesis: alanine racemase and D-alanine:D-alanine ligase. The synthesis of D-cycloserine from a readily available chiral starting material like D-serine underscores the importance of stereocontrolled transformations in drug manufacturing.

Conceptual Synthetic Pathway

The conversion of D-serine to D-cycloserine via a 4-(chloromethyl)-2,5-oxazolidinedione intermediate involves a series of strategic chemical transformations. The underlying logic is to first activate the amino and carboxyl groups of serine by forming the 2,5-oxazolidinedione ring, which also protects the stereocenter. Subsequently, the primary hydroxyl group is converted into a good leaving group (chloride), setting the stage for the final intramolecular cyclization with a nucleophile to form the isoxazolidinone ring of cycloserine.

Diagram 1: Conceptual Synthetic Pathway to D-Cycloserine

G D_Serine D-Serine Intermediate_1 N-Protected D-Serine D_Serine->Intermediate_1 Protection CMO 4-(Chloromethyl)-2,5-oxazolidinedione Intermediate_1->CMO Cyclization & Chlorination Cycloserine_precursor β-Chloro-α-amino acid derivative CMO->Cycloserine_precursor Ring Opening Cycloserine D-Cycloserine Cycloserine_precursor->Cycloserine Intramolecular Cyclization

A simplified workflow for the synthesis of D-Cycloserine.

Detailed Synthetic Protocol: Synthesis of D-Cycloserine

This protocol is a composite representation based on established chemical principles and patent literature.[2][3] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Part 1: Synthesis of (S)-4-(Chloromethyl)-2,5-oxazolidinedione from D-Serine

This initial phase focuses on the conversion of the readily available amino acid D-serine into the key chloromethylated oxazolidinedione intermediate.

Step 1a: N-Protection of D-Serine

  • Rationale: Protection of the amine functionality is crucial to prevent side reactions during the subsequent activation of the carboxylic acid and chlorination of the hydroxyl group. The benzyloxycarbonyl (Cbz) group is a suitable choice as it is stable under the reaction conditions and can be removed later if necessary.

  • Procedure:

    • Suspend D-serine (1 equivalent) in a suitable solvent system, such as a mixture of water and a miscible organic solvent (e.g., dioxane).

    • Cool the mixture in an ice bath and add a base, such as sodium hydroxide (2.2 equivalents), to deprotonate the carboxylic acid and ammonium groups.

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) while maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-Cbz-D-serine.

    • Filter, wash with cold water, and dry the product.

Step 1b: Cyclization and Chlorination to form (S)-4-(Chloromethyl)-2,5-oxazolidinedione

  • Rationale: This step achieves two critical transformations: formation of the 2,5-oxazolidinedione ring through intramolecular cyclization and conversion of the primary alcohol to a chloride. Thionyl chloride (SOCl₂) is an effective reagent for both processes. The oxazolidinedione ring acts as an activated form of the amino acid.

  • Procedure:

    • Suspend N-Cbz-D-serine (1 equivalent) in an inert solvent such as anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and slowly add thionyl chloride (2.5 equivalents).

    • Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. The reaction progress can be monitored by the evolution of HCl and SO₂ gas.

    • After completion, cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

    • The crude (S)-4-(chloromethyl)-2,5-oxazolidinedione can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part 2: Conversion of (S)-4-(Chloromethyl)-2,5-oxazolidinedione to D-Cycloserine

This part of the protocol details the ring-opening of the oxazolidinedione and subsequent intramolecular cyclization to yield the final product.

Step 2a: Ring Opening and Hydroxamate Formation

  • Rationale: The oxazolidinedione ring is opened by a nucleophile, in this case, hydroxylamine, which also serves as the nucleophile for the subsequent cyclization.

  • Procedure:

    • Dissolve (S)-4-(chloromethyl)-2,5-oxazolidinedione (1 equivalent) in a suitable solvent like acetonitrile.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as triethylamine (1.5 equivalents) in the same solvent.

    • Slowly add the hydroxylamine solution to the oxazolidinedione solution at room temperature and stir for 10-12 hours.

    • Monitor the reaction by TLC or LC-MS for the formation of the open-chain intermediate.

Step 2b: Intramolecular Cyclization to D-Cycloserine

  • Rationale: The intermediate formed in the previous step undergoes an intramolecular nucleophilic substitution, where the hydroxylamine nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of the isoxazolidinone ring of D-cycloserine.

  • Procedure:

    • To the reaction mixture from the previous step, add a suitable base, such as sodium methoxide in methanol, to facilitate the cyclization.

    • Stir the reaction at room temperature for 4-6 hours.

    • Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

    • The product, D-cycloserine, may precipitate from the solution or can be isolated by concentrating the solvent and purifying by recrystallization.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
(S)-4-(Chloromethyl)-2,5-oxazolidinedioneC₄H₄ClNO₃149.5396165-57-0
D-CycloserineC₃H₆N₂O₂102.0968-41-7

Expanding the Synthetic Utility: Further Applications in Medicinal Chemistry

Beyond its role in D-cycloserine synthesis, the unique bifunctional nature of 4-(chloromethyl)-2,5-oxazolidinedione opens avenues for other applications in drug discovery.

As a Constrained β-Chloroalanine Synthon

The 2,5-oxazolidinedione ring can be viewed as a protected and activated form of a β-chloroalanine residue. This constrained conformation can be advantageous in peptide and peptidomimetic synthesis.[5] The introduction of conformationally restricted amino acids into peptide sequences is a well-established strategy to enhance metabolic stability, receptor selectivity, and bioavailability.[6]

Diagram 2: 4-(Chloromethyl)-2,5-oxazolidinedione as a Constrained Amino Acid

G CMO 4-(Chloromethyl)-2,5-oxazolidinedione Constrained_Peptide Peptide with Constrained Residue CMO->Constrained_Peptide Peptide Coupling Peptide Peptide Chain Peptide->Constrained_Peptide Bioactive_Conformation Enhanced Biological Activity Constrained_Peptide->Bioactive_Conformation Conformational Rigidity

Incorporation of the synthon can lead to peptides with improved properties.

Protocol Outline: Incorporation into a Peptide Chain

  • Coupling: The N-terminus of the oxazolidinedione can potentially be acylated by an N-protected amino acid or peptide fragment using standard peptide coupling reagents (e.g., HATU, HOBt/DIC).

  • Ring Opening: Subsequent treatment with a nucleophile (e.g., an amine of the next amino acid in the sequence) would lead to the opening of the oxazolidinedione ring and the formation of a new peptide bond, incorporating the β-chloroalanine residue into the peptide backbone.

Precursor for Novel Heterocyclic Scaffolds

The reactivity of both the chloromethyl group and the oxazolidinedione ring allows for the synthesis of a variety of other heterocyclic systems.

  • Nucleophilic Substitution at the Chloromethyl Group: The chlorine atom can be displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce diverse functionalities. This allows for the creation of a library of 4-substituted-2,5-oxazolidinediones, which can then be further elaborated.

Protocol Example: Synthesis of a 4-(Azidomethyl)-2,5-oxazolidinedione

  • Rationale: The azide functionality is a versatile precursor for amines (via reduction) and triazoles (via "click" chemistry), opening up a wide range of synthetic possibilities.

  • Procedure:

    • Dissolve 4-(chloromethyl)-2,5-oxazolidinedione (1 equivalent) in a polar aprotic solvent such as DMF.

    • Add sodium azide (1.2 equivalents) and stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

  • Ring-Opening and Recyclization: The oxazolidinedione ring can be opened by various nucleophiles, and the resulting intermediate can be cyclized in different ways to form new heterocyclic rings. For example, reaction with a dinucleophile could lead to the formation of larger ring systems.

Conclusion and Future Perspectives

4-(Chloromethyl)-2,5-oxazolidinedione is a valuable and versatile chiral building block in medicinal chemistry. Its primary application as a key intermediate in the synthesis of D-cycloserine highlights its importance in the production of established pharmaceuticals. Furthermore, its potential as a constrained amino acid synthon and a precursor for novel heterocyclic scaffolds suggests that its utility in drug discovery is far from fully exploited. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for utilizing this reactive intermediate in their synthetic endeavors, paving the way for the discovery of new therapeutic agents.

References

  • Swaney, S. M., et al. (1998). Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255.
  • Zurenko, G. E., et al. (1996). Antimicrobial Agents and Chemotherapy, 40(4), 839–845.
  • Stammer, C. H., et al. (1957). Journal of the American Chemical Society, 79(12), 3236–3240.
  • Khadse, S., & Chaudhari, P. (2015). Chemical Technology: An Indian Journal, 10(4), 132-135.
  • Nogueira, T. C. M., et al. (2013). Letters in Organic Chemistry, 10(9), 654-659.
  • PubChem. (S)-4-(Chloromethyl)oxazolidine-2,5-dione. [Link]

  • Suda, H., et al. (1976). Antimicrobial Agents and Chemotherapy, 9(1), 141–146.
  • Neuhaus, F. C., & Lynch, J. L. (1964). Biochemistry, 3(4), 471–480.
  • Google Patents. (2016). Production technology of cycloserine (CN105646385A).
  • Google Patents. (2015). Preparation method of D-cycloserine (CN105198825A).
  • Manning, J. M., et al. (1974). Proceedings of the National Academy of Sciences, 71(2), 417-421.
  • Soper, Q. F., et al. (1955). Antibiotics & Chemotherapy, 5(8), 411-417.
  • Abell, A. (Ed.). (2005). Advances in Amino Acid Mimetics and Peptidomimetics. Elsevier.
  • Tourwé, D. (1994). Constrained amino acids and peptidomimetics. In Progress in Medicinal Chemistry (Vol. 31, pp. 51-100). Elsevier.
  • Ballet, S., et al. (2023). Bioorganic Chemistry, 139, 106731.
  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

Sources

Method

Application Notes &amp; Protocol: A Researcher's Guide to N-Carboxyanhydride (NCA) Polymerization for Polypeptide Synthesis

This guide provides a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), a cornerstone technique for the synthesis of well-defined polypept...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), a cornerstone technique for the synthesis of well-defined polypeptides.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of NCA polymerization, explaining the rationale behind experimental choices to empower users with the ability to troubleshoot, optimize, and adapt these protocols for the synthesis of bespoke polypeptide architectures.

Foundational Principles of NCA Polymerization

Synthetic polypeptides, as analogues of natural proteins, are of immense interest in biomaterials science, with applications ranging from drug delivery to tissue engineering.[3][4] The ring-opening polymerization of NCAs stands as the most efficient and widely utilized method for their preparation, offering a route to high molecular weight polymers on a significant scale.[5][6]

The core of this technique lies in the reactivity of the NCA monomer, a cyclic anhydride derived from an amino acid. The strained five-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a new peptide bond with the concurrent release of carbon dioxide. The precise control over this process is paramount for achieving polypeptides with predictable molecular weights and low dispersity.[4]

Two primary mechanisms govern the polymerization of NCAs: the "amine mechanism" and the "activated monomer mechanism".[2][7]

  • Amine Mechanism (Normal Amine Mechanism - NAM): This is the most common and controlled route, typically initiated by primary amines.[8] The initiator attacks the C5 carbonyl of the NCA, leading to a ring-opened carbamate intermediate that subsequently decarboxylates to yield a primary amine-terminated chain. This new amine terminus then propagates the polymerization by attacking another NCA monomer. This chain-growth process, when free of side reactions, allows for living polymerization characteristics.[7]

  • Activated Monomer Mechanism (AMM): This mechanism is favored when strong, non-nucleophilic bases (like tertiary amines or alkoxides) are used as initiators. The base deprotonates the NCA at the N3 position, creating a highly nucleophilic NCA anion. This anion then attacks another NCA monomer, initiating polymerization.[2][7] While often faster, the AMM can be more prone to side reactions and offers less control over the final polymer structure.[9]

The choice of initiator and reaction conditions dictates which mechanism predominates, thereby influencing the characteristics of the resulting polypeptide.

Visualizing the Polymerization Pathways

NCA_Polymerization_Mechanisms cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) Initiator_NAM Primary Amine (R-NH2) NCA_NAM NCA Monomer Initiator_NAM->NCA_NAM Nucleophilic Attack Intermediate_NAM Carbamate Intermediate NCA_NAM->Intermediate_NAM Growing_Chain_NAM Growing Polypeptide Chain with Amine Terminus Intermediate_NAM->Growing_Chain_NAM Decarboxylation CO2_NAM CO2 Intermediate_NAM->CO2_NAM Growing_Chain_NAM->NCA_NAM Propagation Initiator_AMM Strong Base (e.g., Tertiary Amine) NCA_AMM NCA Monomer Initiator_AMM->NCA_AMM Deprotonation Activated_NCA NCA Anion (Activated Monomer) NCA_AMM->Activated_NCA Dimer Dimer Intermediate NCA_AMM->Dimer Activated_NCA->NCA_AMM Nucleophilic Attack Growing_Chain_AMM Growing Polypeptide Chain Dimer->Growing_Chain_AMM Propagation

Caption: Mechanisms of NCA Polymerization.

Critical Experimental Parameters and Their Rationale

The success of NCA polymerization hinges on meticulous control over several experimental variables. Understanding the "why" behind these choices is crucial for achieving reproducible and high-quality results.

ParameterRecommended Choice & RationalePotential Issues & Troubleshooting
NCA Monomer Purity High purity is essential. Recrystallization is often necessary to remove acidic impurities like HCl, which can terminate the growing polymer chain.[4][7][10]Impure monomers can lead to low molecular weight polymers, broad polydispersity, and failed polymerizations.[7][10] Monitor purity by melting point and spectroscopy.
Initiator Primary Amines (e.g., n-hexylamine): For controlled, living polymerizations via the NAM.[2] Lithium Hexamethyldisilazide (LiHMDS): For rapid, moisture-tolerant polymerizations.[1][3][11] Primary Amine Hydrochlorides: Can offer high initiating efficiency and suppress side reactions.[12]Primary amine initiation can be slow and moisture-sensitive.[1][11] LiHMDS can sometimes lead to broader molecular weight distributions if not carefully controlled.
Solvent Anhydrous, non-protic solvents are required. DMF or DMAc: Good for dissolving a wide range of NCAs and polypeptides. DCM or Chloroform: Low polarity can lead to accelerated polymerization through cooperative effects.[13] THF: Commonly used, but solubility of the growing polymer can be an issue.Protic solvents (water, alcohols) will compete as initiators and lead to uncontrolled polymerization. The choice of solvent can also influence the secondary structure of the resulting polypeptide.
Temperature Typically room temperature. Lowering the temperature can sometimes improve control and reduce side reactions.[2][14]Higher temperatures can accelerate polymerization but may also increase the rate of side reactions, leading to broader polydispersity.[2]
Atmosphere A dry, inert atmosphere (e.g., nitrogen or argon) is crucial, especially for traditional amine-initiated polymerizations, to prevent moisture contamination.[1][11]Moisture can act as an unwanted initiator, leading to poor control over molecular weight and a broad molecular weight distribution.[15]
Monomer to Initiator Ratio ([M]/[I]) This ratio theoretically determines the degree of polymerization (DP) in a living polymerization.The experimentally determined DP may deviate from the theoretical value due to initiation efficiency and termination reactions.

Step-by-Step Experimental Protocols

The following protocols provide detailed procedures for the synthesis of NCA monomers and their subsequent polymerization.

Protocol 1: Synthesis and Purification of N-Carboxyanhydrides (Fuchs-Farthing Method)

This method involves the phosgenation of amino acids and is a widely used route for NCA synthesis.[4]

Safety First: Phosgene and its derivatives (e.g., triphosgene) are extremely toxic. This procedure must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE).

Materials:

  • Amino acid (e.g., γ-benzyl-L-glutamate)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, suspend the amino acid in anhydrous THF.

  • Phosgenation: Slowly add a solution of triphosgene in anhydrous THF to the amino acid suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and stir until the solution becomes clear. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallization: Dissolve the crude NCA in a minimal amount of anhydrous THF or ethyl acetate and precipitate by adding anhydrous hexanes.

  • Isolation and Storage: Filter the crystalline NCA under a nitrogen atmosphere, wash with anhydrous hexanes, and dry under high vacuum. Store the purified NCA in a glovebox at -20°C or lower.[16]

Protocol 2: Primary Amine-Initiated NCA Polymerization

This protocol describes a standard method for controlled polypeptide synthesis.

Materials:

  • Purified NCA monomer

  • Anhydrous solvent (e.g., DMF, DCM)

  • Primary amine initiator (e.g., n-hexylamine) solution in anhydrous solvent

  • Nitrogen or Argon gas supply

  • Glovebox (recommended)

Procedure:

  • Preparation: Inside a glovebox, dissolve the purified NCA monomer in the chosen anhydrous solvent in a flame-dried vial.

  • Initiation: Rapidly inject the calculated amount of the primary amine initiator solution into the stirring NCA solution. The [M]/[I] ratio will determine the target degree of polymerization.

  • Polymerization: Allow the reaction to stir at room temperature. The polymerization time can range from hours to days depending on the monomer and initiator concentration.[17]

  • Monitoring: The reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Termination and Precipitation: Once the polymerization is complete, the polypeptide can be isolated by precipitation into a non-solvent (e.g., diethyl ether, methanol, or water, depending on the polypeptide's solubility).

  • Purification and Drying: Centrifuge or filter to collect the precipitated polymer, wash with the non-solvent, and dry under vacuum.

Protocol 3: Rapid, Open-Vessel NCA Polymerization using LiHMDS

This protocol offers a significantly faster and more moisture-tolerant alternative to traditional methods.[1][3][11]

Materials:

  • Purified NCA monomer

  • Anhydrous solvent (e.g., THF, DMF)

  • Lithium hexamethyldisilazide (LiHMDS) solution (commercially available)

Procedure:

  • Reaction Setup: In a vial open to the atmosphere, dissolve the NCA monomer in the anhydrous solvent.

  • Initiation: Rapidly add the LiHMDS solution to the stirring NCA solution. Polymerization is often extremely fast, completing within minutes.[11][17]

  • Work-up: After the reaction is complete (typically indicated by a change in viscosity), precipitate the polypeptide into a suitable non-solvent.

  • Isolation and Drying: Collect the polymer by filtration or centrifugation, wash thoroughly, and dry under vacuum.

Experimental_Workflow cluster_NCA_Synth NCA Monomer Synthesis & Purification cluster_Polymerization NCA Polymerization Amino_Acid Amino Acid Phosgenation Phosgenation (e.g., with Triphosgene) Amino_Acid->Phosgenation Crude_NCA Crude NCA Phosgenation->Crude_NCA Recrystallization Recrystallization Crude_NCA->Recrystallization Purified_NCA Purified NCA Recrystallization->Purified_NCA Purified_NCA2 Purified NCA Purified_NCA->Purified_NCA2 Transfer Dissolution Dissolve in Anhydrous Solvent Purified_NCA2->Dissolution Initiation Add Initiator (e.g., Primary Amine or LiHMDS) Dissolution->Initiation Polymerization_Step Polymerization Initiation->Polymerization_Step Precipitation Precipitate in Non-Solvent Polymerization_Step->Precipitation Polypeptide Purified Polypeptide Precipitation->Polypeptide

Caption: General Experimental Workflow for Polypeptide Synthesis.

Characterization of Polypeptides

Following synthesis, it is imperative to characterize the resulting polypeptides to confirm their molecular weight, dispersity, and structure.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure of the polymer and, in some cases, to determine the degree of polymerization by end-group analysis.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To obtain precise molecular weight information and verify end-group fidelity.[12]

  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure (α-helix, β-sheet, random coil) of the polypeptide in solution.[12]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Polymerization Conversion Impure NCA monomer; inactive initiator; presence of moisture or other inhibitors (e.g., HCl).[4][15]Re-purify the NCA monomer. Use fresh, properly stored initiator. Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere.
Broad Polydispersity (High PDI) Slow initiation compared to propagation; presence of impurities acting as chain transfer agents; competing polymerization mechanisms (NAM and AMM co-existing in an uncontrolled manner).[18]Ensure rapid mixing of the initiator. Re-purify all reagents and solvents. Adjust the initiator or temperature to favor a single polymerization mechanism.
Bimodal GPC Trace Bifunctional impurities in the initiator or monomer; moisture contamination leading to a second population of chains.Purify the initiator. Strictly exclude moisture from the reaction system.
Polymer Insoluble During Polymerization The growing polypeptide chain becomes insoluble in the reaction solvent.Switch to a better solvent for both the monomer and the polymer (e.g., DMF).

Safety Considerations

  • NCA Monomers: While generally stable when pure and dry, NCAs are moisture-sensitive.[12] Handle and store them in a dry environment.

  • Initiators: Many initiators, such as primary amines and LiHMDS, are corrosive and/or flammable. Handle with appropriate PPE in a fume hood.[19][20] LiHMDS is highly reactive with water.

  • Solvents: Anhydrous solvents are often flammable and should be handled away from ignition sources.[19]

  • General Chemical Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used. Wear appropriate PPE, including safety glasses, lab coat, and gloves.[20][21][22]

Conclusion

The ring-opening polymerization of N-carboxyanhydrides is a powerful and versatile method for the synthesis of well-defined polypeptides. By understanding the underlying mechanisms and carefully controlling the key experimental parameters—from monomer purity to the choice of initiator and reaction conditions—researchers can reliably produce a vast array of polypeptide architectures. This guide provides the foundational knowledge and practical protocols to empower scientists in leveraging this important polymerization technique for advanced applications in materials science and medicine.

References

  • Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.
  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PubMed Central.
  • Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry - Chinese Chemical Society.
  • Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.
  • Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. Journal of the American Chemical Society.
  • Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. Journal of the American Chemical Society.
  • Accelerated and controlled polymerization of N-carboxyanhydrides c
  • Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.
  • Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. NIH.
  • Accelerated and controlled polymerization of N-carboxyanhydrides c
  • Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Cheng Research Group - University of Illinois.
  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis.
  • Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials.
  • Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers.
  • Living Polymerization of α‐Amino Acid N‐Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature.
  • Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. MPG.PuRe.
  • Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides.
  • Scheme 1. Normal route of primary amine-initiated NCA polymerizations.
  • Block Copolypeptides Prepared by N-Carboxyanhydride Ring-Opening Polymerization.
  • Openvessle and Superfast NCA Polymerization to Synthesize Polypeptides.
  • Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS.
  • A Mechanistic Study of ??-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques.
  • Mechanism of N-Carboxyanhydride (NCA) Polymerization in Dioxane. Initiation by Carbon-14-Labeled Amines1. Journal of the American Chemical Society.
  • Mechanistic Study of -Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis.
  • Amino acid N-carboxyanhydride. Wikipedia.
  • Synthesis of α-Amino Acid N-Carboxyanhydrides.
  • Amino acid NCA polymerization: A century of misconceptions.
  • Working with Chemicals.
  • Chapter 9.5 Explosives and Propellant Safety. NASA.
  • What safety precautions should one take when handling hazardous chemicals, such as cleaning products or labor
  • Safe handling of hazardous drugs. PMC.
  • Ensuring the safe handling of chemicals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(Chloromethyl)-2,5-oxazolidinedione

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-2,5-oxazolidinedione, a critical N-carboxyanhydride (NCA) monomer. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-2,5-oxazolidinedione, a critical N-carboxyanhydride (NCA) monomer. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.

I. Introduction to the Synthesis

The synthesis of 4-(chloromethyl)-2,5-oxazolidinedione, often derived from β-chloro-L-alanine or a related precursor, typically involves cyclization using a phosgene equivalent.[1] This NCA is a valuable building block for the synthesis of polypeptides, such as poly(β-chloro-L-alanine), which have applications in various biomedical fields. However, the synthesis is not without its challenges, ranging from low yields to purification difficulties. This guide will address the most common issues encountered during this process.

General Reaction Scheme:

The core of the synthesis involves the reaction of an α-amino acid with a phosgenating agent to form the N-carboxyanhydride.

G cluster_reactants Reactants cluster_product Product AminoAcid β-Chloro-L-alanine Reaction Cyclization Reaction AminoAcid->Reaction PhosgenatingAgent Phosgene or Equivalent (e.g., triphosgene) PhosgenatingAgent->Reaction NCA 4-(Chloromethyl)-2,5-oxazolidinedione Solvent Anhydrous Solvent (e.g., THF, Ethyl Acetate) Solvent->Reaction HCl_gas HCl (gas) Reaction->NCA Reaction->HCl_gas Byproduct

Caption: General workflow for NCA synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the synthesis of 4-(chloromethyl)-2,5-oxazolidinedione.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields are a common frustration in NCA synthesis. The primary culprits are often related to moisture, reagent purity, and reaction conditions.

Causality and Solutions:

  • Moisture Contamination: NCAs are highly susceptible to moisture, which can initiate premature polymerization or hydrolysis of the starting materials and product.[2][3]

    • Troubleshooting:

      • Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours) and cooled under a stream of dry nitrogen or in a desiccator.

      • Use anhydrous solvents. It is highly recommended to use freshly distilled solvents or solvents from a solvent purification system.

      • Dry the starting amino acid, β-chloro-L-alanine, under high vacuum for an extended period (>24 hours) to remove any residual water.[2]

  • Purity of Phosgenating Agent: The purity of phosgene or its safer equivalents like diphosgene or triphosgene is critical. Impurities can lead to side reactions.

    • Troubleshooting:

      • Use freshly opened or properly stored phosgenating agents. Triphosgene, a solid, is often preferred for its ease of handling.

      • Consider purifying the phosgenating agent if its quality is questionable.

  • Reaction Temperature: The temperature profile of the reaction is crucial. While traditionally heated, some NCA syntheses can proceed at ambient temperature.[4]

    • Troubleshooting:

      • Monitor the reaction temperature closely. An initial exotherm may be sufficient to drive the reaction.

      • If heating is necessary, maintain a consistent and moderate temperature (typically 40-60°C) to avoid thermal decomposition of the product.[1]

  • Inefficient HCl Removal: The reaction generates HCl gas as a byproduct. If not effectively removed, it can lead to side reactions.[5]

    • Troubleshooting:

      • Conduct the reaction under a gentle stream of dry nitrogen to facilitate the removal of HCl.

      • Performing the reaction under reduced pressure can also aid in removing HCl.[5]

Question 2: I'm observing significant amounts of an insoluble, polymeric byproduct. What is it and how can I prevent its formation?

Answer: The formation of a polymeric byproduct is a strong indication of premature polymerization of the NCA monomer.

Causality and Solutions:

  • Initiation by Impurities: As mentioned, moisture is a primary initiator. However, other nucleophilic impurities in the starting materials or solvent can also trigger polymerization.[3]

    • Troubleshooting:

      • Rigorous purification of the starting amino acid and the use of high-purity, anhydrous solvents are paramount.

  • Excessive Heat: High reaction temperatures can promote polymerization.

    • Troubleshooting:

      • Maintain the reaction at the lowest effective temperature.

  • Prolonged Reaction Times: Leaving the reaction to proceed for too long after completion can increase the likelihood of side reactions, including polymerization.

    • Troubleshooting:

      • Monitor the reaction progress by techniques like IR spectroscopy (disappearance of the amino acid and appearance of the anhydride peaks) and stop the reaction once complete.

Question 3: My final product is difficult to purify and appears oily or discolored. What are the best purification strategies?

Answer: The purification of NCAs requires careful technique to obtain a pure, crystalline product. An oily or discolored product suggests the presence of impurities or residual solvent.

Causality and Solutions:

  • Common Impurities: Impurities can include unreacted starting materials, polymeric byproducts, and side products from the phosgenation reaction.

    • Troubleshooting - Purification Protocol:

      • Initial Workup: After the reaction is complete, the crude product is often obtained by removing the solvent under reduced pressure.

      • Crystallization: The most effective purification method for NCAs is crystallization.[2]

        • Solvent/Antisolvent System: A common strategy is to dissolve the crude product in a suitable solvent (e.g., ethyl acetate, THF) and then add an antisolvent (e.g., hexane, heptane) to induce crystallization.[2]

        • Temperature: Cooling the solution to 0°C or below can improve the yield of crystals.

      • Filtration and Washing: The crystals should be filtered quickly and washed with a cold, non-polar solvent (like hexane) to remove soluble impurities.

      • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Filtration through Celite: For large-scale preparations, filtering the reaction mixture through a pad of diatomaceous earth (Celite) can be an effective way to remove fine impurities before crystallization.[4]

Question 4: I'm concerned about the stability of the synthesized 4-(chloromethyl)-2,5-oxazolidinedione. How should I store it?

Answer: 4-(Chloromethyl)-2,5-oxazolidinedione, like most NCAs, is sensitive to moisture and heat. Proper storage is crucial to maintain its purity and reactivity.

Storage Recommendations:

  • Temperature: Store the purified NCA at low temperatures, typically -20°C or below, in a freezer.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

  • Container: Use a tightly sealed container, and for added protection, place this container inside a larger, sealed container with a desiccant.

III. Experimental Protocols

Detailed Synthesis Protocol for 4-(Chloromethyl)-2,5-oxazolidinedione

Disclaimer: This protocol involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PurityNotes
β-Chloro-L-alanine123.54>98%Must be thoroughly dried
Triphosgene296.75>98%Handle with extreme caution
Anhydrous Tetrahydrofuran (THF)-AnhydrousFreshly distilled or from a solvent purification system
Anhydrous Hexane-AnhydrousFor washing

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.

    • Dry the β-chloro-L-alanine under high vacuum for 24 hours.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend the dried β-chloro-L-alanine (1 eq.) in anhydrous THF.

    • In a separate flask, dissolve triphosgene (0.35 eq.) in anhydrous THF.

  • Reaction:

    • Carefully add the triphosgene solution to the amino acid suspension via the dropping funnel over 30-60 minutes at room temperature.

    • After the addition is complete, gently heat the reaction mixture to 40-50°C.

    • Monitor the reaction by observing the dissolution of the amino acid suspension and the evolution of HCl gas (which can be bubbled through an oil bubbler). The reaction is typically complete in 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude solid in a minimal amount of warm ethyl acetate.

    • Add hexane dropwise until the solution becomes cloudy.

    • Cool the mixture to 0°C to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under high vacuum.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification DryGlassware Dry Glassware Setup Suspend Amino Acid in Anhydrous THF DryGlassware->Setup DryAminoAcid Dry β-Chloro-L-alanine DryAminoAcid->Setup AddTriphosgene Add Triphosgene Solution Setup->AddTriphosgene Heat Heat to 40-50°C AddTriphosgene->Heat Monitor Monitor Reaction Heat->Monitor RemoveSolvent Remove Solvent Monitor->RemoveSolvent Crystallize Crystallize from Ethyl Acetate/Hexane RemoveSolvent->Crystallize FilterWash Filter and Wash with Cold Hexane Crystallize->FilterWash DryProduct Dry Under High Vacuum FilterWash->DryProduct

Caption: Step-by-step synthesis workflow.

IV. Safety Precautions

  • Phosgene and Equivalents: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Anhydrous solvents are flammable. Keep away from ignition sources.

  • HCl Gas: The reaction evolves toxic HCl gas. Ensure proper ventilation and consider using a trap to neutralize the gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9][10][11]

V. References

  • Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one - Google Patents. (n.d.). Retrieved from

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC. (n.d.). Retrieved from [Link]

  • Process for purification of linagliptin - Google Patents. (n.d.). Retrieved from

  • Process for the preparation of N-carboxyanhydrides of amino acids - Google Patents. (n.d.). Retrieved from

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. (n.d.). Retrieved from [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • (S)-4-(Chloromethyl)oxazolidine-2,5-dione - PubChem. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - 7. (n.d.). Retrieved from [Link]. [... This is a placeholder as the original URL was not fully provided]

  • Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform | ACS Omega. (2022). Retrieved from [Link]

  • Process for preparing beta-chloroalanine - Google Patents. (n.d.). Retrieved from

  • Advances in the synthesis of β-alanine - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of α-amino Acid N-carboxyanhydride (NCA) by Phosgene-free Method and Development of Polypeptide Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ... - Google Patents. (n.d.). Retrieved from

  • Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Novel process for preparation of linezolid and its novel intermediates - Google Patents. (n.d.). Retrieved from

  • Synthesis and Spectral Behavior of 5‐Methyl‐3‐phenyl‐1,3‐oxazolidin‐2‐ ones Using NMR. - Sci-Hub. (n.d.). Retrieved from [Link]

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids - The Royal Society of Chemistry. (2022). Retrieved from [Link]

  • (s)-4-(phenylmethyl)-2-oxazolidinone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids | CCS Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA - NIH. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 2-Oxazolidinone - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials - ACS Publications. (2023). Retrieved from [Link]

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PubMed Central. (n.d.). Retrieved from [Link]

  • Random Poly(Lactic Acid-co-β-Alanine): Synthesis and Characterizations | Request PDF. (n.d.). Retrieved from [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy - PubMed. (n.d.). Retrieved from [Link]

  • Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed. (n.d.). Retrieved from [Link]

  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides - Cheng Research Group - University of Illinois. (n.d.). Retrieved from [Link]

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - Dove Medical Press. (2017). Retrieved from [Link]

  • Vinyl methyl oxazolidinone as reactive diluent to overcome the solubility limitations of highly polar unsaturated polyesters - ResearchGate. (n.d.). Retrieved from [Link]

  • Physicochemical stability of Azacitidine Accord 25 mg/mL suspension for injection in original vials and polypropylene syringes after reconstitution with refrigerated water for injection - GaBI Journal. (2024). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Chloromethyl)-2,5-oxazolidinedione

Welcome to the technical support guide for 4-(chloromethyl)-2,5-oxazolidinedione, an N-carboxyanhydride (NCA) monomer. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(chloromethyl)-2,5-oxazolidinedione, an N-carboxyanhydride (NCA) monomer. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and handling this reactive intermediate. As an NCA, this molecule offers significant potential in the synthesis of polypeptides and other complex structures, but its inherent reactivity demands meticulous control over reaction conditions. This document provides in-depth troubleshooting advice and optimized protocols grounded in established principles of NCA chemistry.

Frequently Asked Questions (FAQs)

Q1: What is 4-(chloromethyl)-2,5-oxazolidinedione and what are its primary applications?

4-(Chloromethyl)-2,5-oxazolidinedione is the N-carboxyanhydride (NCA) of β-chloroalanine. NCAs are activated amino acid derivatives primarily used as monomers for the ring-opening polymerization (ROP) to produce polypeptides. This specific monomer allows for the incorporation of a reactive chloromethyl side chain, which can be used for post-polymerization modification to introduce various functionalities.

Q2: Why is this compound so sensitive to moisture and heat?

The high reactivity of the NCA ring makes it susceptible to nucleophilic attack, particularly by water. Moisture initiates a ring-opening reaction that leads to the formation of an unstable carbamic acid, which quickly decarboxylates to yield an amino acid. This newly formed amino group can then act as an initiator, triggering the uncontrolled polymerization of other NCA molecules.[1] Heat can also promote decomposition and premature polymerization.[2]

Q3: What are the critical safety precautions for handling this compound and its precursors?

When synthesizing NCAs using traditional methods like the Fuchs-Farthing approach, highly toxic phosgene or its equivalents (e.g., triphosgene) are often used.[2] These reactions must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Phosgene-free methods are safer alternatives.[3][4][5] The final product is a moisture-sensitive and potentially corrosive solid. It should be handled under an inert atmosphere (nitrogen or argon), and all glassware and solvents must be scrupulously dried.[6][7]

Q4: How should I properly store 4-(chloromethyl)-2,5-oxazolidinedione?

Store the compound in a tightly sealed container, preferably under an inert atmosphere, at low temperatures (-20°C is standard for NCAs).[6] Before use, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[6] For long-term stability, it is highly recommended to use the entire quantity in one go or to re-seal the container under a fresh inert atmosphere immediately after partial use.[6]

Troubleshooting Guide

Problem 1: Low or No Yield of 4-(chloromethyl)-2,5-oxazolidinedione

A low yield is one of the most common issues in NCA synthesis. The cause often lies in the quality of starting materials, the choice of cyclizing agent, or suboptimal reaction conditions.

Logical Troubleshooting Flow: Low Yield

start Low or No Yield Observed q1 Was the starting amino acid (β-chloroalanine HCl) completely dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the phosgenation/cyclization reaction temperature properly controlled? a1_yes->q2 sol1 Result: Incomplete reaction or side reactions. Solution: Dry starting material under high vacuum over P2O5 for 24h+ before use. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the solvent strictly anhydrous? a2_yes->q3 sol2 Result: Side reactions (e.g., formation of 2-isocyanatoacyl chlorides). Solution: Maintain recommended temperature (typically 40-60°C). Avoid excessive heating. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was an appropriate phosgene-free method used correctly? a3_yes->q4 sol3 Result: Phosgene decomposition and incomplete NCA formation. Solution: Use freshly distilled solvents dried over appropriate agents (e.g., CaH2 for THF). a3_no->sol3 sol4 Result: Inefficient cyclization. Solution: For reagents like T3P or activated carbonates, ensure stoichiometry and reaction times are optimized as per literature. q4->sol4

Caption: Troubleshooting workflow for low product yield.

Detailed Analysis & Solutions
Potential Cause Explanation Recommended Solution
Wet Starting Material The starting amino acid hydrochloride must be completely dry. Any residual water will consume the phosgenating agent and prevent the formation of the NCA ring.Dry the β-chloroalanine HCl salt under high vacuum (e.g., using a Schlenk line) over a strong desiccant like phosphorus pentoxide (P₂O₅) for at least 24 hours prior to use.
Impure Starting Material Contaminants in the starting amino acid can interfere with the reaction. For instance, other amino acids will lead to a mixture of NCA products.Verify the purity of the starting material by NMR or another suitable analytical technique. Recrystallize if necessary.
Inefficient Phosgenation The reaction between the amino acid and phosgene (or its equivalent) is a suspension. Inefficient stirring or incorrect temperature can lead to incomplete conversion. The principal contaminants in these reactions are often HCl salts of unreacted amino acids.[8]Use a high-torque mechanical stirrer to ensure the amino acid is well-suspended. Maintain the reaction temperature, typically between 40-60°C, to facilitate the reaction without causing thermal degradation.[2]
Solvent Quality Solvents must be strictly anhydrous. Tetrahydrofuran (THF), a common solvent, can contain peroxides and water, which degrade both the phosgenating agent and the product.Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone or passed through a solvent purification system. Ensure all glassware is oven- or flame-dried before use.
Phosgene-Free Method Issues Newer, safer methods using reagents like n-propylphosphonic anhydride (T3P) or activated bisarylcarbonates require precise stoichiometry and conditions.[3][4][5]Follow the specific protocol for the chosen phosgene-free reagent carefully. Ensure the base used (e.g., DIPEA) is dry and added correctly to scavenge the acid byproducts.
Problem 2: Product Instability - Premature Polymerization or Decomposition

The hallmark of NCA chemistry is the compound's propensity to polymerize. If you observe your product turning into an insoluble white solid or showing signs of degradation (e.g., gas evolution), premature polymerization is the likely cause.

Reaction Pathway: Moisture-Initiated Polymerization

NCA 4-(Chloromethyl)-2,5-oxazolidinedione (NCA) CarbamicAcid Unstable Carbamic Acid Intermediate NCA->CarbamicAcid + H₂O (Ring Opening) H2O H₂O (Moisture) AminoAcid β-Chloroalanine (Initiator) CarbamicAcid->AminoAcid - CO₂ Polymer Polypeptide Chain (Polymerization) AminoAcid->Polymer + n(NCA)

Caption: Mechanism of moisture-induced NCA polymerization.

Detailed Analysis & Solutions
Potential Cause Explanation Recommended Solution
Exposure to Moisture This is the most common cause. Even trace amounts of water from the atmosphere, solvents, or glassware can initiate polymerization.[1]Workup: Conduct all post-reaction manipulations (filtration, concentration) under an inert atmosphere. If an aqueous wash is unavoidable, it must be performed quickly with ice-cold water, followed by immediate extraction and drying.[8] Purification: Perform recrystallization in a glovebox using anhydrous solvents.[7]
Residual Acidic Impurities HCl generated during phosgenation, if not fully removed, can contribute to ring instability. Chloride ions have been reported to initiate NCA polymerization.[8]Purging: After the reaction is complete, bubble dry nitrogen or argon through the solution (with appropriate trapping of exhaust) to remove excess HCl and phosgene. Purification: Recrystallization is the most effective method to remove ionic impurities.
High Temperatures Thermal stress during workup or purification can cause decomposition or polymerization.[2]Concentrate the reaction mixture in vacuo at low temperatures (e.g., <30°C). Avoid prolonged heating.
Nucleophilic Contaminants Besides water, other nucleophiles like residual amines or alcohols can initiate polymerization.Ensure all reagents and solvents are pure. If using a phosgene-free method with a base like DIPEA, ensure it is fully removed during workup.
Problem 3: Product is Impure After Isolation

Purity is paramount for subsequent applications like controlled polymerization. Impurities can act as unwanted initiators or terminators.

Detailed Analysis & Solutions
Potential Impurity Source & Impact Detection & Removal
Unreacted Amino Acid HCl Salt Incomplete reaction during synthesis.[8] This impurity is a common initiator for uncontrolled polymerization.Detection: Often insoluble in the reaction solvent (e.g., THF, Ethyl Acetate). Can be detected by ¹H NMR (presence of amine salt protons). Removal: Filter the crude reaction mixture before solvent removal. Recrystallization is highly effective.
N-Chloroformyl Intermediates Incomplete cyclization. These are electrophilic contaminants that can terminate polymer chains.[8]Detection: Can be challenging to detect directly. Often inferred from poor performance in subsequent polymerization. Removal: Ensure the cyclization reaction goes to completion by allowing adequate reaction time at the optimal temperature. Recrystallization can help remove these impurities.
Polymeric Byproducts Partial polymerization during synthesis or workup due to moisture or heat.Detection: Broad signals in ¹H NMR. Product appears as an insoluble or gummy solid. Removal: The desired NCA is typically soluble in solvents like THF or ethyl acetate, while the polymer is not. Dissolve the crude product in a minimal amount of anhydrous solvent and filter off the insoluble polymer.
Side-Chain Reaction Products The chloromethyl group is an electrophilic site. While generally stable under NCA synthesis conditions, prolonged reaction times or high temperatures could potentially lead to side reactions, though this is less common.Detection: Unidentified peaks in ¹H or ¹³C NMR. Mass spectrometry can help identify unexpected adducts. Removal: Optimize reaction time and temperature to minimize side reactions. Purification by recrystallization is the primary method.

Recommended Experimental Protocol (Fuchs-Farthing Method)

This protocol is a generalized procedure based on established methods for NCA synthesis via phosgenation.[2] Extreme caution must be exercised when working with phosgene.

1. Preparation and Setup:

  • Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen or argon.

  • Equip a three-necked round-bottom flask with a high-torque overhead stirrer, a reflux condenser with a gas outlet connected to a caustic trap (NaOH solution), and a gas inlet for phosgene.

  • Dry β-chloroalanine hydrochloride (1.0 equiv) under high vacuum over P₂O₅ for 24 hours.

2. Reaction:

  • Suspend the dried β-chloroalanine HCl in anhydrous THF (or ethyl acetate) to a concentration of approximately 0.5 M.

  • Begin vigorous stirring to maintain a fine suspension.

  • Introduce phosgene gas (or add triphosgene in portions, 0.4 equiv) into the suspension.

  • Heat the mixture to 50-60°C and maintain for 4-6 hours. The reaction progress can be monitored by the suspension gradually becoming a clear solution.

3. Work-up and Isolation:

  • Once the reaction is complete (solution is clear), stop the heating and purge the system with dry nitrogen for 1-2 hours to remove all traces of phosgene and HCl gas. Ensure the exhaust is directed through the caustic trap.

  • Concentrate the solution under reduced pressure at a temperature below 30°C.

  • The resulting crude solid or oil is the target NCA.

4. Purification:

  • The most reliable method is recrystallization under an inert atmosphere (glovebox).

  • Dissolve the crude product in a minimal amount of hot, anhydrous ethyl acetate.

  • Add anhydrous hexane until turbidity persists.

  • Allow the solution to cool slowly, first to room temperature and then to -20°C, to induce crystallization.

  • Collect the crystals by filtration (still under inert atmosphere), wash with cold anhydrous hexane, and dry under high vacuum.

  • Confirm purity using ¹H NMR and FTIR (look for characteristic anhydride C=O stretches around 1860 and 1790 cm⁻¹).

References

  • Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one. Google Patents.
  • Tran, T. V., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Green Chemistry. Available at: [Link]

  • Sudo, A., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. Available at: [Link]

  • Kramer, J. R., & Deming, T. J. (2010). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Biomacromolecules. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

  • Lu, H., & Cheng, J. (2016). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. Available at: [Link]

  • Douat, C., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters. Available at: [Link]

  • Sudo, A., et al. (2007). Phosgene-free synthesis of N-carboxyanhydrides of α-amino acids based on bisarylcarbonates as starting compounds. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • High Standard Purity NCA. Pharmaceutical Networking. Available at: [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC. Available at: [Link]

  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... Google Patents.
  • (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses Procedure. Available at: [Link]

  • A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides. ChemRxiv. Available at: [Link]

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. ResearchGate. Available at: [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Springer. Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. Available at: [Link]

  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. Available at: [Link]

  • (S)-4-(Chloromethyl)oxazolidine-2,5-dione. PubChem. Available at: [Link]

  • Gonzalez-García, J. L., et al. (2018). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers. Available at: [Link]

  • A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Oxazolidinone Synthesis

Welcome to the Technical Support Center for Oxazolidinone Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to byproduct formation in their s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxazolidinone Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to byproduct formation in their synthetic workflows. Oxazolidinones are a critical class of compounds, renowned for their roles as potent antibiotics like Linezolid and as powerful chiral auxiliaries in asymmetric synthesis (the Evans auxiliary).[1][2] Achieving high purity is paramount for both applications.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting in a practical question-and-answer format. Our goal is to empower you to not only solve immediate experimental issues but also to build a deeper understanding of the underlying chemical principles governing byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Process-Related & Starting Material Impurities

Process-related impurities are byproducts formed from the reaction of starting materials, intermediates, or reagents that are not part of the intended reaction cascade.[3] Their presence often points to incomplete reactions, side reactions, or contaminants in the starting materials.

Q1: My reaction mixture shows a significant amount of unreacted amine starting material. What are the common causes and solutions?

A1: This is a common issue often related to either the stability of your reagents or the reaction conditions.

  • Cause 1: Inefficient Cyclization Agent: In syntheses where an amine is cyclized with an agent like a chloroformate, phosgene equivalent, or isocyanate, the activity of this agent is critical. These reagents can degrade upon exposure to moisture.

  • Cause 2: Poor Nucleophilicity/Steric Hindrance: The amine's nucleophilicity might be insufficient under the chosen reaction conditions, especially if it's sterically hindered or has electron-withdrawing groups.

  • Cause 3: Competing Base Activity: If a strong base is used for deprotonation, it might be consumed by acidic protons elsewhere in the molecule or by trace amounts of water, leaving the primary reaction incomplete.

Troubleshooting Workflow:

start High Unreacted Amine Detected reagent Check Activity of Cyclizing Agent (e.g., Titration, Fresh Bottle) start->reagent conditions Modify Reaction Conditions start->conditions reagent->conditions base Re-evaluate Base Stoichiometry & Type conditions->base temp Increase Reaction Temperature or Time conditions->temp solvent Change Solvent to Improve Solubility/Reactivity conditions->solvent

Caption: Troubleshooting unreacted amine starting material.

Preventative Measures:

  • Reagent Quality: Always use freshly opened or properly stored cyclizing agents and anhydrous solvents.

  • Reaction Optimization: For stubborn substrates, consider a more potent activating agent or a stronger, non-nucleophilic base. Increasing the reaction temperature or using a solvent that better solubilizes all components can also drive the reaction to completion.

Q2: I've identified an impurity with a mass corresponding to the N-formyl or N-acetyl derivative of my target oxazolidinone. Where could this be coming from?

A2: The formation of these impurities often points to the solvent or reagents used during the reaction or workup.

  • Mechanistic Origin: Solvents like Dimethylformamide (DMF) can be a source of a formyl group, especially at elevated temperatures or under basic conditions where formylating species can be generated. Similarly, acetic anhydride or acetyl chloride used in other steps can lead to acetylation if not fully removed.[4] In the synthesis of the antibiotic Linezolid, an N-acetyl group is intentionally added in the final step, but incomplete reaction or side reactions can lead to related acetylated impurities.[3][5]

  • Specific Example (Linezolid): An impurity, (S)-N-[[-(3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] acetate, is a known process-related impurity that can arise from acetylation reactions.[5]

Preventative & Remedial Actions:

  • Solvent Choice: If N-formylation is a persistent issue, consider replacing DMF with a more inert solvent like DMSO, NMP, or sulfolane, especially for high-temperature reactions.

  • Purification: These impurities are often more polar than the desired product and can typically be separated using column chromatography on silica gel.

  • Workup Quench: Ensure that any acetylating agents are thoroughly quenched and removed prior to subsequent steps involving amines.

Section 2: Stereochemical Impurities

For many applications, particularly the use of Evans auxiliaries, controlling stereochemistry is the primary goal. Loss of diastereoselectivity leads to difficult-to-separate byproducts and reduced yield of the desired isomer.

Q3: My Evans aldol reaction is producing a low diastereomeric ratio (d.r.). What are the key factors I need to control?

A3: The high diastereoselectivity of the Evans aldol reaction hinges on the rigid, chair-like Zimmerman-Traxler transition state.[6][7] Disruption of this transition state is the primary cause of poor selectivity.

  • Causality 1: Enolate Geometry: The formation of the Z-enolate is critical for achieving the syn-aldol product. This is controlled by the choice of Lewis acid and base. Boron triflates (e.g., Bu₂BOTf) are highly effective at promoting Z-enolate formation.[6][7]

  • Causality 2: Reaction Temperature: These reactions must be run at low temperatures (typically -78 °C to 0 °C) to prevent thermal energy from overcoming the energy difference between the favored and disfavored transition states.[6] Higher temperatures can allow for the formation of competing transition states, eroding diastereoselectivity.

  • Causality 3: Lewis Acid Stoichiometry: An insufficient amount of Lewis acid can lead to a poorly organized, non-chelated transition state, resulting in a mixture of diastereomers.

G cluster_factors Critical Factors TS Zimmerman-Traxler Transition State (Z-Enolate) Syn Desired Syn-Product (High d.r.) TS->Syn Favored Pathway Anti Undesired Anti-Product (Low d.r.) TS->Anti Disfavored Pathway (Higher Energy) LewisAcid Lewis Acid (e.g., Bu₂BOTf) LewisAcid->TS Forms Chelated Enolate Temp Low Temperature (-78 °C) Temp->TS Maintains Rigidity Base Hindered Base (e.g., DIPEA) Base->TS Generates Enolate

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-(Chloromethyl)-2,5-oxazolidinedione in Solution

Welcome to the technical support center for 4-(Chloromethyl)-2,5-oxazolidinedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Chloromethyl)-2,5-oxazolidinedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this reactive monomer in solution. As a derivative of an N-carboxyanhydride (NCA), 4-(chloromethyl)-2,5-oxazolidinedione is a valuable building block in the synthesis of functionalized polypeptides and other polymers. However, its high reactivity also makes it susceptible to degradation, which can compromise experimental outcomes. This guide provides a structured question-and-answer format to address common challenges and offer practical, field-proven solutions.

Frequently Asked Questions (FAQs)

What are the primary factors that affect the stability of 4-(Chloromethyl)-2,5-oxazolidinedione in solution?

The stability of 4-(Chloromethyl)-2,5-oxazolidinedione, like other N-carboxyanhydrides (NCAs), is critically influenced by several factors:

  • Purity of the Monomer: The presence of impurities, particularly acidic residues like hydrogen chloride (HCl) from the synthesis process, can significantly accelerate degradation and premature polymerization.[1] It is crucial to use highly purified monomer for consistent and reliable results.

  • Moisture: Water is a potent initiator of NCA degradation through hydrolysis. This reaction opens the oxazolidinedione ring to form an unstable carbamic acid, which then decomposes to the corresponding amino acid and carbon dioxide. The newly formed amino acid can then initiate the polymerization of other NCA molecules.

  • Temperature: Elevated temperatures increase the rate of all degradation pathways, including hydrolysis and premature polymerization. Therefore, maintaining low temperatures during storage and handling is essential.[2]

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent play a significant role in the stability and reactivity of NCAs.[3]

  • pH of the Solution: Both acidic and basic conditions can influence the stability of the oxazolidinedione ring. Generally, neutral to slightly acidic conditions are preferred to minimize base-catalyzed hydrolysis.[4]

How should I properly store solutions of 4-(Chloromethyl)-2,5-oxazolidinedione?

Proper storage is paramount to maintaining the integrity of your 4-(Chloromethyl)-2,5-oxazolidinedione solutions. Here are our recommendations based on best practices for NCAs:

  • Temperature: Solutions should be stored at low temperatures, ideally at -20°C or below, in a freezer that is not subject to frequent temperature fluctuations.[5]

  • Inert Atmosphere: To prevent moisture contamination, solutions should be stored under an inert atmosphere, such as dry nitrogen or argon.[5][6] Use of a glovebox for solution preparation and aliquoting is highly recommended.

  • Container: Use dry, clean glassware with a secure, airtight seal. PTFE-lined caps are recommended to prevent contamination from the cap liner.

  • Aliquoting: It is advisable to prepare and store the solution in small, single-use aliquots. This practice minimizes the exposure of the bulk solution to atmospheric moisture and temperature changes during repeated use.[5]

Which solvents are recommended for dissolving 4-(Chloromethyl)-2,5-oxazolidinedione?

The choice of solvent is a critical experimental parameter that affects both the stability of the monomer and the kinetics of its subsequent polymerization.

  • Commonly Used Solvents: Anhydrous (dry) aprotic solvents are generally preferred for dissolving NCAs. These include:

    • Tetrahydrofuran (THF)

    • 1,4-Dioxane

    • Acetonitrile (ACN)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Chloroform

  • Solvent Polarity and Reactivity:

    • Polar aprotic solvents like DMF can be excellent solvents for both the NCA and the resulting polymer, which can be advantageous for certain polymerization techniques.[3]

    • Less polar solvents like DCM and chloroform can influence the polymerization kinetics, sometimes leading to a more controlled process.[3]

    • It's important to note that the stability in each solvent can vary, and it is recommended to perform preliminary stability tests for your specific application.

Troubleshooting Guide

Issue 1: Premature Polymerization or Precipitation in Solution

Question: I've dissolved my 4-(Chloromethyl)-2,5-oxazolidinedione in an anhydrous solvent, but I'm observing cloudiness or precipitation shortly after preparation, even at low temperatures. What could be the cause and how can I prevent it?

Answer: Premature polymerization is a common issue when working with highly reactive NCAs. The primary culprits are typically trace amounts of nucleophilic initiators.

Causality and Mitigation Strategies:

  • Moisture Contamination: Even in "anhydrous" solvents, trace amounts of water can be present. Water initiates hydrolysis of the NCA to form the corresponding amino acid, which then acts as a nucleophile to initiate polymerization.

    • Protocol: Ensure your solvent is rigorously dried before use, for example, by passing it through an activated alumina column or by distillation from a suitable drying agent. Always handle solvents and prepare solutions under a dry, inert atmosphere (e.g., in a glovebox).

  • Residual HCl and Incomplete Phosgenation: If the NCA was synthesized via the Fuchs-Farthing method using phosgene or its equivalents, residual HCl can be present. While HCl itself is not a polymerization initiator, its presence can indicate incomplete reaction, leaving unreacted amino acid starting material which is a potent initiator. Furthermore, HCl can contribute to hydrolytic instability.[1]

    • Protocol: Use highly pure, recrystallized 4-(Chloromethyl)-2,5-oxazolidinedione. If you are synthesizing the NCA yourself, ensure complete reaction and thorough purification to remove any residual starting materials or byproducts.

  • Solvent Purity: Impurities in the solvent, such as amines or other nucleophiles, can initiate polymerization.

    • Protocol: Use high-purity, polymerization-grade solvents. If in doubt, purify the solvent before use.

Experimental Workflow for Minimizing Premature Polymerization:

cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start dry_solvent Dry Solvent (e.g., Alumina Column) start->dry_solvent dry_glassware Dry Glassware (Oven-dried) start->dry_glassware inert_atm Prepare in Inert Atmosphere (Glovebox) dry_solvent->inert_atm dry_glassware->inert_atm add_nca Add High-Purity 4-(Chloromethyl)-2,5-oxazolidinedione inert_atm->add_nca dissolve Dissolve at Room Temperature add_nca->dissolve cool Cool to Storage Temperature (-20°C or below) dissolve->cool aliquot Aliquot into Single-Use Vials cool->aliquot store Store under Inert Atmosphere aliquot->store end Stable Solution store->end

Caption: Workflow for preparing stable NCA solutions.

Issue 2: Inconsistent Reaction Kinetics or Low Yields

Question: My polymerization reactions initiated with 4-(Chloromethyl)-2,5-oxazolidinedione are giving inconsistent results in terms of reaction time and final polymer yield. What could be the cause?

Answer: Inconsistent reaction outcomes are often linked to variability in the quality and concentration of the active monomer in solution.

Causality and Mitigation Strategies:

  • Monomer Degradation Over Time: Even when stored at low temperatures, solutions of 4-(Chloromethyl)-2,5-oxazolidinedione will degrade over time. The rate of degradation is solvent-dependent.

    • Protocol: It is best practice to use freshly prepared solutions of the NCA for your reactions. If you must store solutions, it is crucial to validate their stability over your intended storage period. A simple way to do this is to run a small-scale polymerization with a stored aliquot and compare the results to a reaction with a freshly prepared solution.

  • Effect of Additives: The presence of acidic or basic species can significantly alter the polymerization kinetics.

    • Protocol: Be mindful of all components in your reaction mixture. If you are using additives, ensure they are compatible with the NCA and that their effect on polymerization is understood. For instance, strong acids like trifluoroacetic acid (TFA) can inhibit polymerization, which can be useful for stabilizing a stock solution, but the acid must be neutralized before initiating the desired reaction.[4]

Table 1: General Solvent Effects on NCA Stability and Polymerization

SolventDielectric Constant (ε)Hydrogen Bonding AbilityGeneral Observations on Stability and Polymerization
Dichloromethane (DCM) 9.1WeakOften used for controlled polymerizations; stability is moderate.[3]
Tetrahydrofuran (THF) 7.6Moderate (Acceptor)Can be a good solvent, but its hydrogen bonding ability may affect polymerization kinetics.[3]
Acetonitrile (ACN) 37.5WeakA polar aprotic solvent that can be suitable for some systems.
N,N-Dimethylformamide (DMF) 36.7Strong (Acceptor)Good solvent for both monomer and polymer, but its polarity can sometimes lead to faster, less controlled polymerization.[3]

Note: The stability of 4-(Chloromethyl)-2,5-oxazolidinedione in these solvents should be empirically determined for your specific experimental conditions.

Issue 3: Difficulty in Characterizing Degradation Products

Question: I suspect my 4-(Chloromethyl)-2,5-oxazolidinedione solution has degraded. How can I identify the degradation products?

Answer: Identifying degradation products is crucial for understanding the stability of your system and for troubleshooting failed reactions. The primary degradation pathway for NCAs in the presence of water is hydrolysis.

Primary Degradation Pathway: Hydrolysis

NCA 4-(Chloromethyl)-2,5-oxazolidinedione CarbamicAcid Unstable Carbamic Acid Intermediate NCA->CarbamicAcid + H2O (Hydrolysis) AminoAcid β-Chloroalanine CarbamicAcid->AminoAcid CO2 Carbon Dioxide CarbamicAcid->CO2 Decarboxylation Polymerization Premature Polymerization AminoAcid->Polymerization Initiates

Caption: Hydrolytic degradation of 4-(Chloromethyl)-2,5-oxazolidinedione.

Analytical Techniques for Monitoring Degradation:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the purity of your NCA solution over time. A decrease in the area of the main peak corresponding to the NCA and the appearance of new peaks are indicative of degradation.

    • Protocol: Develop a reverse-phase HPLC method using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like TFA for good peak shape). Monitor the solution at regular intervals under your storage conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic peaks of the NCA and the appearance of new signals corresponding to degradation products.

    • Protocol: Acquire a ¹H NMR spectrum of a freshly prepared solution in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Periodically acquire new spectra of the stored solution to track any changes. The formation of β-chloroalanine can be monitored by the appearance of its characteristic signals.[7]

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the degradation products, which can help in their structural elucidation.

    • Protocol: Analyze the degraded solution using LC-MS to obtain the mass-to-charge ratio (m/z) of the components. This can confirm the presence of expected degradation products like β-chloroalanine and potentially identify other byproducts.[8]

References

  • Azacitidine Accord 25 mg/mL suspension for injection: Physicochemical stability in original vials and polypropylene syringes after reconstitution with refrigerated water for injection. GaBI Journal. 2024. Available from: [Link]

  • Moloney, G.P., Iskander, M.N., & Craik, D.J. H-1 NMR spectroscopic studies of the stability of an oxazolidine condensation product. UQ eSpace. 1997. Available from: [Link]

  • Lu, H., Wang, J., & Lin, J. Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. 2023. Available from: [Link]

  • Lu, H., et al. A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides. ChemRxiv. 2020. Available from: [Link]

  • High Standard Purity NCA. Pharmaceutical Networking. Available from: [Link]

  • α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Isochem. Available from: [Link]

  • Neu, V., et al. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. PubMed. 2013. Available from: [Link]

  • Yuan, J., et al. Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. 2021. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Strategies for 4-(Chloromethyl)-2,5-oxazolidinedione Purity

Publish Comparison Guide Executive Summary & Technical Context 4-(Chloromethyl)-2,5-oxazolidinedione (also known as -chloroalanine NCA) is a highly reactive N-carboxyanhydride derivative used primarily as a precursor for...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Technical Context

4-(Chloromethyl)-2,5-oxazolidinedione (also known as


-chloroalanine NCA) is a highly reactive N-carboxyanhydride derivative used primarily as a precursor for the synthesis of functionalized poly(amino acids) via Ring-Opening Polymerization (ROP).

Unlike stable small molecules, this compound exhibits a "Schrödinger’s Purity" paradox: the act of measuring it often degrades it. Its high susceptibility to moisture-induced hydrolysis (reverting to


-chloroalanine) and heat-induced oligomerization demands analytical methods that are anhydrous , rapid , and chemically inert .

This guide compares the three dominant analytical paradigms: Quantitative NMR (qNMR) , Derivatization-HPLC , and Potentiometric Titration , providing a decision framework for their application in high-stakes R&D.

Critical Quality Attributes (CQAs)

Before selecting a method, one must understand what kills the application (usually polymerization):

  • Protic Impurities (Water, HCl, Free Amine): Even at ppm levels, these act as initiators or terminators, destroying molecular weight control in ROP.

  • Hydrolysis Product (

    
    -Chloroalanine):  Indicates poor storage/handling.
    
  • Cyclization Byproducts: Such as chloro-isocyanates (rare but possible depending on synthesis route).

Comparative Analysis of Methods

Method A: Quantitative 1H NMR (qNMR)

The Gold Standard for Structural Integrity

qNMR is the only method that provides a holistic view of the sample, quantifying the monomer, residual solvents, and hydrolysis products simultaneously without requiring a specific reference standard for the analyte itself.

  • Mechanism: Uses an internal standard (IS) of known purity (e.g., Maleic Acid, 1,3,5-Trimethoxybenzene) to determine the absolute mass purity of the NCA based on proton integration ratios.

  • Pros: Non-destructive, anhydrous (if deuterated solvents are dry), detects unexpected impurities.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC; requires expensive instrumentation.

Method B: Pre-Column Derivatization HPLC

The Solution for Trace Impurity Profiling

Direct HPLC is fatal for NCAs due to hydrolysis in the mobile phase. This method chemically "locks" the NCA into a stable amide form before injection.

  • Mechanism: The NCA is reacted rapidly with a primary amine (e.g., n-butylamine) to form a stable urea/amide derivative. This mixture is then analyzed via RP-HPLC.

  • Pros: High sensitivity (ppm level), robust for QC environments.

  • Cons: Indirect measurement; assumes 100% derivatization efficiency; cannot detect non-reactive impurities easily.

Method C: Potentiometric Titration

The "Polymerizability" Check

While it doesn't confirm structure, this method is critical for determining the "acid content" (usually residual HCl from phosgenation), which is the primary inhibitor of polymerization.

  • Mechanism: Non-aqueous titration using a base (e.g., Sodium Methoxide) or Silver Nitrate (for Cl⁻) to quantify ionizable species.

  • Pros: Extremely sensitive to polymerization poisons (HCl).

  • Cons: Non-specific; consumes large sample amounts.

Summary Comparison Table
FeatureqNMR Derivatization-HPLC Potentiometric Titration
Primary Output Absolute Purity (wt%)Impurity Profile (Area%)Acid/Chloride Content
Moisture Tolerance Moderate (Dry Solvents Req.)High (Derivatization is fast)Low (Hygroscopic titrants)
LOD/Sensitivity ~0.1%< 0.01% (ppm)~50 ppm
Sample Prep Time < 10 mins30-60 mins15-20 mins
Destructive? NoYesYes
Best For... R&D / Structure Verification QC / Trace Impurity Analysis Polymerization Viability

Detailed Experimental Protocols

Protocol 1: Absolute Purity via qNMR

Reagents:

  • Solvent: DMSO-d6 (anhydrous, stored over 4Å molecular sieves). Note: CDCl3 is often too acidic or contains HCl traces that degrade NCAs.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried.

Workflow:

  • Weighing: Accurately weigh ~10 mg of the NCA sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.[1]
  • Dissolution: Add 0.6 mL anhydrous DMSO-d6. Cap immediately. Shake gently to dissolve.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1):

      
       30 seconds (critical for full relaxation).
      
    • Scans: 16–32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity of IS.[2]
Protocol 2: Functional Derivatization HPLC

Reagents:

  • Derivatizing Agent: n-Butylamine (excess).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

Workflow:

  • Sample Prep: Dissolve 5 mg NCA in 1 mL anhydrous Acetonitrile.

  • Derivatization: Add 20 µL n-Butylamine. Vortex for 1 minute. (Reaction: NCA + Amine

    
     Stable Amide + CO2).
    
  • Quenching: Add 100 µL 1% Acetic Acid to neutralize excess amine.

  • Injection: Inject 10 µL onto HPLC.

  • Detection: UV at 210 nm (amide bond).

  • Analysis: The main peak corresponds to the butylamide derivative of

    
    -chloroalanine. Any peaks matching the underivatized amino acid retention time indicate initial hydrolysis impurities.
    

Visualizations

Figure 1: Analytical Decision Tree

AnalyticalWorkflow Start Start: NCA Sample Goal What is the Goal? Start->Goal StructCheck Structural ID & Absolute Purity Goal->StructCheck Quantify Main Component PolyCheck Polymerization Viability Goal->PolyCheck Check for Terminators (HCl) TraceCheck Trace Impurity Profiling Goal->TraceCheck QC Release qNMR Method: qNMR (DMSO-d6) StructCheck->qNMR Titr Method: Potentiometric Titration (AgNO3) PolyCheck->Titr HPLC Method: Derivatization HPLC TraceCheck->HPLC

Caption: Decision matrix for selecting the appropriate analytical method based on the specific data requirement (Purity vs. Functionality).

Figure 2: Derivatization Reaction Scheme

Caption: Chemical stabilization of the NCA ring into an analyzable amide form for HPLC.

Expert Insights & Pitfalls

  • The "Chloride" Trap: Do not confuse covalent chlorine (in the chloromethyl group) with ionic chloride (impurity). Standard silver nitrate titration will precipitate both if the conditions are too harsh (e.g., high pH or heat). Use a controlled, acidic potentiometric titration to target only free HCl.

  • Solvent Artifacts in NMR: DMSO-d6 is hygroscopic. If your DMSO peak has a large water shoulder, your integration for the NCA NH proton will be inaccurate due to exchange. Always use ampoules of dry solvent.

  • Storage: This compound must be stored at -20°C under Argon. If the sample looks "wet" or sticky, it has likely oligomerized. qNMR will show broad peaks in the baseline, indicating polymerization.

References

  • Mahajan, S., & Singh, I. P. (2013).[3] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Link

  • Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In: Macromolecular Engineering. Link

  • Dimitrov, I., & Schlaad, H. (2003). Synthesis of nearly monodisperse polystyrene-polypeptide block copolymers via polymerisation of N-carboxyanhydrides. Chemical Communications. Link

  • Sigma-Aldrich. (n.d.).[4][5] Product Specification: 5-Chloromethyl-2-oxazolidinone (Related Structure Reference). Link

  • PubChem. (n.d.). Compound Summary: (S)-4-(Chloromethyl)oxazolidine-2,5-dione.[6] National Library of Medicine. Link

Sources

Comparative

Strategic Synthesis of Oxazolidinones: A Comparative Guide to Classical and Catalytic Routes

Executive Summary: The Oxazolidinone Imperative Oxazolidinones are a privileged heterocyclic motif in modern medicinal chemistry, serving two critical functions: as the pharmacophore in blockbuster antibiotics (e.g., Lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxazolidinone Imperative

Oxazolidinones are a privileged heterocyclic motif in modern medicinal chemistry, serving two critical functions: as the pharmacophore in blockbuster antibiotics (e.g., Linezolid , Tedizolid ) and as indispensable chiral auxiliaries in asymmetric synthesis (Evans auxiliaries ).

While the classical synthesis via amino alcohols remains the industrial benchmark, recent pressure for green metrics and late-stage functionalization has birthed catalytic alternatives. This guide objectively compares three distinct synthetic strategies:

  • Classical Nucleophilic Carbonylation (The Benchmark)

  • Catalytic CO₂ Fixation with Aziridines (The Green Route)

  • C(sp³)–H Amination (The Advanced Route)

Route Analysis & Protocols

Route A: Classical Nucleophilic Carbonylation (The Benchmark)

Best for: Large-scale manufacturing, Evans auxiliary preparation, and early-stage synthesis.

This route relies on the cyclization of 1,2-amino alcohols using an activated carbonyl source. While Phosgene was historically used, modern protocols utilize 1,1'-Carbonyldiimidazole (CDI) or Triphosgene to mitigate safety risks while maintaining high yields.

Mechanism

The reaction proceeds via a stepwise nucleophilic attack. The amino group attacks the carbonyl electrophile, forming an intermediate carbamate/urea, followed by intramolecular displacement by the hydroxyl group to close the ring.

Experimental Protocol: CDI-Mediated Cyclization

Standard Operating Procedure for Evans Auxiliary Synthesis

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reactants: Charge with (S)-phenylglycinol (10.0 mmol, 1.0 equiv) and dry CH₂Cl₂ (50 mL).

  • Activation: Cool to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (11.0 mmol, 1.1 equiv) portion-wise over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (23°C) for 2 hours. Monitor by TLC (formation of non-polar spot).

  • Workup: Quench with 1M HCl (20 mL). Extract with CH₂Cl₂ (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes.

Key Insight: CDI is preferred over phosgene for bench-scale work due to its solid state, but it produces imidazole as a byproduct, which can buffer acidic steps if not removed.

Route B: Catalytic CO₂ Fixation (The Green Route)

Best for: Atom economy, sustainable chemistry initiatives, and utilizing waste feedstocks.

This route represents 100% atom economy, coupling CO₂ directly with aziridines.[1][2] It addresses the "phosgene-free" mandate of green chemistry.

Mechanism

The mechanism typically involves a Lewis Acid catalyst (e.g., Co(III), Cr(III), or Al(III) complexes) activating the aziridine. The halide co-catalyst (e.g., TBAI) opens the ring, followed by CO₂ insertion and ring-closing depolymerization.

Experimental Protocol: Co(III)-Catalyzed Insertion

Based on Kleij et al. methodologies

  • Catalyst Loading: In a stainless steel autoclave, charge the Aziridine substrate (5.0 mmol), Binary Catalyst System [Co(III)-salen complex (1 mol%) and TBAI (2.5 mol%)].

  • Pressurization: Seal autoclave and pressurize with CO₂ (1.0 - 2.0 MPa) .

  • Reaction: Heat to 40–80°C (substrate dependent) for 18 hours.

  • Workup: Vent CO₂ carefully. The crude mixture often requires minimal purification.

  • Purification: Flash chromatography (SiO₂) if conversion is <95%.

Key Insight: The regioselectivity (attack at substituted vs. unsubstituted carbon) is controlled by the catalyst design. High CO₂ pressure is often required to suppress polymerization.

Route C: C(sp³)–H Amination (The Advanced Route)

Best for: Late-stage functionalization, complex natural products, and installing nitrogen into unactivated hydrocarbons.

Pioneered by Du Bois, this route uses Rhodium catalysis to insert a nitrene species directly into a C–H bond. It allows for the construction of the oxazolidinone ring onto a pre-existing carbon framework, rather than building the framework around the amine.

Mechanism

Oxidation of a carbamate creates a metallonitrene species (Rh-N). This highly reactive intermediate performs a concerted insertion into a proximal C–H bond with retention of stereochemistry.

Experimental Protocol: Du Bois Rhodium Catalysis

Intramolecular C-H Insertion

  • Substrate Prep: Synthesize the carbamate precursor (R-O-CONH₂) from the corresponding alcohol.

  • Catalyst System: In a pressure tube, dissolve carbamate (1.0 mmol) in MgO (2.3 equiv), Rh₂(esp)₂ (2 mol%) , and PhI(OAc)₂ (1.1 equiv) in Isopropyl Acetate or Benzene.

  • Reaction: Heat to 40°C. The PhI(OAc)₂ oxidizes the carbamate to the nitrene precursor in situ.

  • Monitoring: Reaction is typically fast (2–4 hours). The color changes from green (active Rh) to brown (deactivated).

  • Workup: Filter through a pad of Celite to remove MgO and Rh residues. Concentrate.

Key Insight: The Rh₂(esp)₂ catalyst is superior to Rh₂(OAc)₄ for lower loadings and higher turnover numbers. This route is unique because it creates the C-N bond and the ring simultaneously.

Visualizing the Logic

Diagram 1: Strategic Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on substrate availability and project stage.

Oxazolidinone_Strategy Start Starting Material? AminoAlc Amino Alcohol Start->AminoAlc Aziridine Aziridine / Epoxide Start->Aziridine Alcohol Alcohol (Unactivated) Start->Alcohol RouteA Route A: CDI/Phosgene (Standard Scale-up) AminoAlc->RouteA High Yield Low Cost RouteB Route B: CO2 Fixation (Green Chemistry) Aziridine->RouteB 100% Atom Econ High Pressure RouteC Route C: Rh-Catalyzed C-H Amination Alcohol->RouteC Late Stage High Complexity

Diagram 2: Mechanistic Comparison

Caption: Mechanistic divergence between Nucleophilic Carbonylation (Route A) and Nitrene Insertion (Route C).

Mechanism_Flow cluster_A Route A: Nucleophilic Attack cluster_C Route C: C-H Insertion A1 Amino Alcohol A3 Carbamate Int. A1->A3 Attack A2 Activated Carbonyl (CDI/Triphosgene) A2->A3 A4 Oxazolidinone A3->A4 Cyclization (- Imidazole) C1 Carbamate C3 Rh-Nitrene Species C1->C3 Oxidation C2 Oxidant + Rh Cat C2->C3 C4 Oxazolidinone C3->C4 Concerted Insertion

Performance Metrics & Data Comparison

The following table summarizes experimental data averaged across standard substrates (e.g., phenyl-substituted backbones) derived from the cited literature.

MetricRoute A: CDI/TriphosgeneRoute B: CO₂ FixationRoute C: C-H Amination
Typical Yield 85 – 98% 75 – 90%60 – 85%
Atom Economy Moderate (Loss of Imidazole/HCl)Excellent (100%) Low (Loss of AcOH/iodobenzene)
Reagent Cost Low (Commodity chemicals)Low (CO₂ is cheap, Cat. varies)High (Rh catalyst, Oxidant)
Scalability High (Kg to Ton scale) Moderate (High Pressure equip.)Low (Dilution required)
Stereocontrol Retains SM chiralityCatalyst dependentRetains SM chirality
Safety Profile Moderate (Avoid Phosgene gas)High (Green, but pressure risk)Moderate (Exothermic oxidation)

References

  • Evans, D. A., et al. "Bis(oxazoline)-copper complexes as chiral catalysts." Journal of the American Chemical Society, 1993.

  • Espino, C. G., & Du Bois, J. "A Rh-catalyzed C-H amination for the oxidative conversion of carbamates to oxazolidinones." Angewandte Chemie International Edition, 2001.

  • Kleij, A. W. "Catalytic conversion of aziridines and carbon dioxide into organic carbonates and oxazolidinones." Green Chemistry, 2012.[2]

  • Pfizer/Upjohn Process Group. "Process research and development of oxazolidinone antibacterial agents (Linezolid)." Tetrahedron Letters, 1999.

  • Gutmann, B., et al. "Seven-Step Continuous Flow Synthesis of Linezolid." Angewandte Chemie, 2017.

Sources

Validation

Technical Guide: Biological Activity of 4-(Chloromethyl)-2,5-oxazolidinedione Derivatives

This guide details the biological activity, mechanism of action, and experimental applications of 4-(Chloromethyl)-2,5-oxazolidinedione (the N-carboxyanhydride of -chloroalanine) and its bioactive derivatives. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, mechanism of action, and experimental applications of 4-(Chloromethyl)-2,5-oxazolidinedione (the N-carboxyanhydride of


-chloroalanine) and its bioactive derivatives.

Executive Summary

4-(Chloromethyl)-2,5-oxazolidinedione is a high-energy, reactive N-carboxyanhydride (NCA) intermediate. It serves as a critical "synthaplex" (synthetic platform) for generating two distinct classes of bioactive agents:

  • Suicide Substrate Inhibitors: Upon hydrolysis, it releases

    
    -chloroalanine , a potent irreversible inhibitor of bacterial alanine racemase.
    
  • Cell Wall Antibiotics: It is a direct synthetic precursor to Cycloserine (4-amino-3-isoxazolidinone), a second-line tuberculosis drug.

This guide compares the biological performance of these derivatives against standard alternatives, supported by kinetic data and experimental protocols.

Mechanism of Action & Biological Pathways

The biological activity of this scaffold is bifurcated based on its chemical fate. The NCA ring is unstable in aqueous media; therefore, its "activity" is defined by its conversion products.

Pathway A: Suicide Inhibition (The Hydrolysis Product)

When the NCA hydrolyzes, it releases


-chloroalanine .
  • Target: Alanine Racemase (Alr), an essential enzyme for bacterial cell wall synthesis (converts L-Ala to D-Ala).[1]

  • Mechanism:

    
    -chloroalanine acts as a suicide substrate  (
    
    
    
    inhibitor). It binds to the PLP cofactor in the enzyme's active site, undergoes
    
    
    -elimination of HCl, and forms an aminoacrylate-PLP intermediate that covalently attacks the enzyme, permanently inactivating it.
Pathway B: Antibiotic Synthesis (The Synthetic Derivative)

Chemical modification (e.g., reaction with hydroxylamine) yields Cycloserine .

  • Target: Alanine Racemase (Alr) and D-Ala:D-Ala Ligase (Ddl).[2]

  • Mechanism: Competitive inhibition mimicking D-alanine, preventing peptidoglycan cross-linking.

BiologicalPathways NCA 4-(Chloromethyl)- 2,5-oxazolidinedione (Reactive NCA) Hydrolysis Hydrolysis (Aqueous Media) NCA->Hydrolysis Synthesis Chemical Synthesis (+ NH2OH) NCA->Synthesis BCA Beta-Chloroalanine (Suicide Substrate) Hydrolysis->BCA Cyclo Cycloserine (Antibiotic) Synthesis->Cyclo Alr Target: Alanine Racemase (Cell Wall Synthesis) BCA->Alr Irreversible Binding Cyclo->Alr Reversible/Competitive Dead Enzyme Inactivation (Covalent Adduct) Alr->Dead Cl- Elimination Inhib Competitive Inhibition (Peptidoglycan Block) Alr->Inhib

Figure 1: Bifurcated biological pathways of the 4-(Chloromethyl)-2,5-oxazolidinedione scaffold.

Comparative Performance Data

Enzyme Inhibition Kinetics (Suicide Substrates)

Comparison of


-chloroalanine (derived from the NCA) with other halogenated alanine derivatives against E. coli Alanine Racemase.
InhibitorTypeKinetic Parameter (

)
MechanismRelative Potency

-Chloroalanine
Suicide Substrate7.5 min (at 20 mM)Covalent modification via

-elimination
High

-Fluoroalanine
Suicide Substrate~10 minPartition ratio favors turnoverModerate

-Trifluoroalanine
Suicide Substrate30-60 minStable adduct formationLow
L-Alanine (Control)SubstrateN/ANormal turnoverNone

Insight: While fluoroalanine is often cited,


-chloroalanine  (the direct hydrolysis product of this NCA) often exhibits faster inactivation kinetics due to the better leaving group ability of chloride compared to fluoride in the elimination step [1, 2].
Antimicrobial Activity (Antibiotic Derivatives)

Comparison of Cycloserine (synthesized from the NCA) against M. tuberculosis strains.

CompoundOrganismMIC (

g/mL)
Resistance Threshold
D-Cycloserine M. tuberculosis (H37Rv)8.0 > 64.0
L-Cycloserine M. tuberculosis0.8 - 5.0 *N/A
Isoniazid (Control)M. tuberculosis0.02 - 0.2> 1.0

*Note: Contrasting some literature, L-cycloserine has shown superior inhibition of growth in specific M. tuberculosis assays compared to the D-isomer, though D-cycloserine remains the clinical standard due to toxicity profiles [3].

Experimental Protocols

Protocol A: Synthesis of 4-(Chloromethyl)-2,5-oxazolidinedione

This protocol generates the reactive NCA monomer.

Reagents:

  • DL-3-Chloroalanine (or L-isomer)

  • Triphosgene (Solid phosgene equivalent)

  • Dry Tetrahydrofuran (THF)

Workflow:

  • Suspension: Suspend 10 mmol of 3-chloroalanine in 50 mL of dry THF under nitrogen atmosphere.

  • Addition: Add 3.5 mmol of Triphosgene.

  • Reaction: Heat to 50°C with vigorous stirring. The suspension will clear as the amino acid reacts to form the soluble NCA.

  • Purification: Once clear (approx. 2-4 hours), concentrate the solution under vacuum.

  • Crystallization: Precipitate by adding dry hexane. The product is moisture-sensitive; store in a desiccator at -20°C.

Protocol B: Alanine Racemase Inactivation Assay

Validates the biological activity of the hydrolysis product.

Reagents:

  • Purified Alanine Racemase (Alr) (from E. coli or B. stearothermophilus)

  • L-Alanine Dehydrogenase (coupling enzyme)

  • NAD+

  • Inhibitor:

    
    -Chloroalanine (hydrolyzed from NCA)
    

Steps:

  • Pre-incubation: Incubate Alr (0.5 units) with varying concentrations (0.1 - 20 mM) of

    
    -chloroalanine in 100 mM HEPES buffer (pH 8.0) at 37°C.
    
  • Aliquot Removal: At timed intervals (0, 2, 5, 10, 20 min), remove a 10

    
    L aliquot.
    
  • Activity Measurement: Dilute aliquot 100-fold into a reaction mix containing 100 mM L-Alanine, NAD+, and L-Alanine Dehydrogenase.

  • Detection: Monitor the production of NADH at 340 nm.

  • Analysis: Plot log(% Remaining Activity) vs. Time to determine

    
     and 
    
    
    
    .

References

  • Wang, E. & Walsh, C. (1978). Suicide substrates for the alanine racemase of Escherichia coli B. Biochemistry, 17(7), 1313-1321. Link

  • Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine.[3][4][5] Proceedings of the National Academy of Sciences, 71(2), 417-421. Link

  • Desjardins, P., et al. (2016). Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine. Journal of Bacteriology, 198, 22-31. Link

  • Silverman, R. B. & Abeles, R. H. (1976). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry, 15(21), 4718–4723. Link

Sources

Comparative

A Comparative Guide to the Kinetic Analysis of 4-(Chloromethyl)-2,5-oxazolidinedione Polymerization for Advanced Drug Delivery Systems

This guide provides an in-depth technical analysis of the ring-opening polymerization (ROP) of 4-(chloromethyl)-2,5-oxazolidinedione, a functionalized N-carboxyanhydride (NCA), for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ring-opening polymerization (ROP) of 4-(chloromethyl)-2,5-oxazolidinedione, a functionalized N-carboxyanhydride (NCA), for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, compare its kinetic behavior with alternative monomers, and provide validated protocols to ensure reproducible, high-integrity results. The ultimate goal is to equip researchers with the knowledge to precisely control the synthesis of functional polypeptides, which are critical scaffolds for next-generation therapeutic carriers.

Introduction: The Need for Functional Polypeptides in Drug Delivery

Synthetic polypeptides, primarily generated through the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs), are at the forefront of advanced biomaterials.[1][2][3] Their biocompatibility, biodegradability, and structural similarity to natural proteins make them ideal candidates for applications ranging from drug delivery to tissue engineering.[4][5]

A key challenge in modern drug delivery is the creation of carriers with precisely tailored functionalities. This requires polymers with reactive side chains that allow for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes. 4-(chloromethyl)-2,5-oxazolidinedione emerges as a monomer of significant interest. The chloromethyl group serves as a versatile electrophilic handle for post-polymerization modification via nucleophilic substitution reactions.

However, harnessing this potential requires a deep understanding and precise control over the polymerization process itself. The kinetics of the polymerization—the rate of monomer consumption and chain growth—directly dictates the final polymer's molecular weight, dispersity (PDI), and, consequently, its performance as a drug carrier. This guide provides a framework for the kinetic analysis of this specific monomer, contextualized by comparing it with other common NCA systems.

The Foundation: Understanding NCA Polymerization Mechanisms

The ROP of NCAs can proceed through several mechanisms, primarily the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[4] For producing well-defined polymers for biomedical use, the NAM, initiated by a primary amine, is preferred. It offers a more controlled, living polymerization, characterized by a first-order dependence on the monomer concentration.[6]

The choice of initiator is the first critical decision. A simple primary amine (e.g., hexylamine) can be used to produce a simple polypeptide. For advanced drug carriers, a macroinitiator like amine-terminated poly(ethylene glycol) (PEG-NH2) is often chosen. This approach simultaneously initiates the polymerization and introduces a hydrophilic PEG block, leading to the formation of amphiphilic block copolymers that can self-assemble into micelles or vesicles for drug encapsulation.[3]

G

Experimental Design: A Self-Validating Protocol for Kinetic Analysis

The trustworthiness of kinetic data hinges on a meticulously designed and executed experiment. The following protocol is designed to be self-validating by incorporating control measures and orthogonal analytical techniques.

G cluster_prep Preparation Phase cluster_reaction Reaction & Sampling cluster_analysis Analysis Phase cluster_data Data Interpretation Monomer Monomer Synthesis & Purification (e.g., Fuchs-Farthing Method) Verify purity >99% via NMR Solvent Solvent Purification (Anhydrous DMF or DCM) Dry over CaH2, distill Initiator Initiator Preparation (e.g., PEG-NH2) Verify end-group functionality Setup Reaction Setup (Inert atmosphere, Glovebox) Assemble glassware, add reactants Initiator->Setup T0 Time Zero (t=0) Initiator Addition Withdraw initial sample Setup->T0 Sampling Time-Point Sampling (t = 5, 15, 30, 60... min) Quench aliquots in CDCl3/D2O T0->Sampling FTIR FT-IR Analysis Monitor disappearance of NCA anhydride peaks (~1850, 1790 cm-1) Sampling->FTIR NMR 1H NMR Analysis Quantify monomer conversion vs. internal standard Sampling->NMR GPC GPC/SEC Analysis Determine Mn, Mw, and PDI of polymer at each time point Sampling->GPC Kinetics Kinetic Plot ln([M]0/[M]t) vs. Time Determine k_app NMR->Kinetics Living Living Character Plot Mn vs. Conversion Should be linear GPC->Living

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Synthesize 4-(chloromethyl)-2,5-oxazolidinedione from the corresponding amino acid using a phosgene source like triphosgene.[2] Recrystallize the crude product multiple times from a suitable solvent (e.g., ethyl acetate/hexane) until purity is confirmed by ¹H NMR and melting point analysis.

    • Dry the chosen solvent (e.g., N,N-Dimethylformamide, DMF) over calcium hydride (CaH₂) for 48 hours, followed by distillation under reduced pressure. Anhydrous conditions are paramount to prevent premature termination.

    • Ensure the initiator (e.g., hexylamine) is distilled and stored under an inert atmosphere.

  • Polymerization Setup:

    • All glassware must be flame-dried under vacuum and cooled under a stream of dry nitrogen or argon. Perform all manipulations in a glovebox with low moisture and oxygen levels.

    • In a typical experiment, dissolve the monomer (e.g., 200 mg) in the anhydrous solvent (e.g., 4 mL) in a sealed vial equipped with a magnetic stir bar.

    • Prepare a stock solution of the initiator in the same solvent. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization. A common ratio for kinetic studies is 50:1.

  • Kinetic Run and Sampling:

    • Place the monomer solution in a temperature-controlled bath (e.g., 25 °C).

    • At time t=0, inject the calculated volume of the initiator stock solution into the rapidly stirring monomer solution.

    • Immediately withdraw an aliquot (~0.1 mL) and quench it in a prepared NMR tube containing deuterated chloroform (CDCl₃) and a drop of deuterated water to halt the reaction. This is the t=0 sample.

    • Withdraw subsequent aliquots at predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90 minutes), quenching each in the same manner.

  • Analysis:

    • ¹H NMR Spectroscopy: Record the spectrum for each time point. Identify a characteristic monomer peak (e.g., the α-proton) and a polymer peak. Calculate monomer conversion by integrating these peaks relative to an internal standard or the solvent peak.

    • Gel Permeation Chromatography (GPC/SEC): For a parallel experiment, extract larger aliquots, precipitate the polymer in a non-solvent (e.g., cold diethyl ether), dry it, and dissolve it in the GPC eluent (e.g., DMF with 0.1 M LiBr). This will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (PDI = Mw/Mn) as a function of time/conversion.

Comparative Kinetic Analysis

The true value of a kinetic study lies in comparison. How does the polymerization of 4-(chloromethyl)-2,5-oxazolidinedione stack up against other monomers and polymerization techniques?

Comparison with Alternative Monomers

The reactivity of an NCA monomer is heavily influenced by the electronic and steric properties of its side chain.[7]

MonomerSide Chain (-R)Electronic Effect of RSteric HindranceExpected Polymerization RateKey Feature for Drug Delivery
4-(Chloromethyl)-2,5-oxazolidinedione -CH₂ClStrongly Electron-WithdrawingModerateModerate to SlowReactive handle for drug conjugation
γ-Benzyl-L-glutamate NCA (BLG-NCA) -(CH₂)₂-COO-BnWeakly Electron-WithdrawingHighModerateForms stable α-helices; prodrugs[4][8]
Sarcosine NCA (Sar-NCA) -CH₃ (on Nitrogen)Electron-DonatingLowFastHydrophilic, "stealth" properties[6]
ε-Z-L-lysine NCA -(CH₂)₄-NH-ZN/A (Protected)HighSlowPrimary amines for conjugation after deprotection

Causality and Insights:

  • Electronic Effects: The strongly electron-withdrawing chloromethyl group in our target monomer can decrease the nucleophilicity of the propagating amine chain end, potentially slowing the rate of polymerization compared to NCAs with electron-donating groups.[7]

  • Steric Hindrance: While less bulky than the side chain of BLG-NCA, the chloromethyl group still presents more steric hindrance than sarcosine, which contributes to a slower propagation rate.

Comparison with Alternative Polymerization Methods

Conventional amine-initiated polymerization can be slow, sometimes taking hours to days to reach full conversion.[9] Recent advances have introduced methods to accelerate this process, which is crucial for outpacing side reactions and enabling efficient synthesis.[10][11]

MethodKey Additive/ConditionMechanism of ActionTypical Time to >95% ConversionControl over PDI
Conventional (NAM) Primary AmineStandard nucleophilic ring-openingHours to DaysGood (<1.2)
Crown Ether Catalysis 18-Crown-6Binds to propagating chain end, enhancing nucleophilicity< 1 hour[9][12]Excellent (<1.1)
Weak Acid Catalysis Acetic AcidDual activation of monomer and protonation of chain end~ 2 hours[10][13]Excellent (<1.1)
Cooperative Covalent Polymerization Low-polarity solvents (e.g., DCM)α-helical structure of growing chain catalyzes polymerizationMinutes to Hours[11]Good (<1.2)

Rationale for Method Selection:

For synthesizing well-defined polymers from 4-(chloromethyl)-2,5-oxazolidinedione, starting with the conventional NAM is essential to establish a baseline kinetic profile. If the polymerization proves too slow, leading to incomplete conversion or potential side reactions, progressing to a catalyzed system like crown ether or weak acid catalysis would be the logical next step to enhance efficiency while maintaining excellent control over the polymer architecture.[9][10][13]

Implications for Drug Development Professionals

A thorough kinetic analysis is not merely an academic exercise; it directly informs the viability and scalability of producing a polymer for clinical applications.

  • Batch-to-Batch Reproducibility: Understanding the polymerization kinetics allows for the precise timing of reactions to achieve a target molecular weight consistently. This is a critical regulatory and quality control parameter for any therapeutic nanoparticle system.[14]

  • Control over Drug Loading: For polymers designed for drug conjugation, a narrow PDI ensures that each polymer chain has a similar number of reactive sites (chloromethyl groups). This leads to a more homogenous drug-polymer conjugate product with a predictable drug-loading capacity.

  • Scalability and Process Optimization: Accelerated polymerization methods can drastically reduce production time, making the synthesis more economically viable for large-scale manufacturing.[12]

  • Designing Advanced Architectures: A controlled, living polymerization enables the synthesis of complex block copolymers by the sequential addition of different monomers. Kinetic analysis is the foundation for programming these sequences to create, for example, a core-shell micelle with a drug-conjugated inner core and a biocompatible outer shell.[3][15]

By mastering the kinetic landscape of 4-(chloromethyl)-2,5-oxazolidinedione polymerization, researchers can move from synthesizing a simple polymer to engineering a sophisticated, functional nanomedicine with precisely controlled properties for enhanced therapeutic efficacy.

References

  • Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Zhang, Y., et al. (2021). Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether. Nature Communications. Available at: [Link]

  • Fu, H., et al. (2023). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Available at: [Link]

  • Kinetic modeling of polymerization of NCA in DCM. a Polymerization... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Le Fer, G., et al. (2019). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. European Polymer Journal. Available at: [Link]

  • Fu, H., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research. Available at: [Link]

  • The kinetics and mechanism of N-carboxy-α-amino-acid anhydride (NCA) polymerisation to poly-amino acids. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Fu, H., et al. (2023). Accelerated and controlled polymerization of N-carboxyanhydrides catalyzed by acids. ChemRxiv. Available at: [Link]

  • Kricheldorf, H. R. (2006). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Macromolecular Symposia. Available at: [Link]

  • Synthesis, Assessment of Antineoplastic Activity and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Lu, Y., et al. (2022). Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. Molecules. Available at: [Link]

  • Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, J., et al. (2022). Hydrophilic Poly(glutamic acid)-Based Nanodrug Delivery System: Structural Influence and Antitumor Efficacy. Polymers. Available at: [Link]

  • Synthesis of Azanucleosides through Regioselective Ring-Opening of Epoxides Catalyzed by Sulphated Zirconia under Microwave and Solvent-Free Conditions. (2018). Molecules. Available at: [Link]

  • Kelland, M. A., et al. (2023). Improved Gas Hydrate Kinetic Inhibition for 5-Methyl-3-vinyl-2-oxazolidinone Copolymers and Synergists. ACS Omega. Available at: [Link]

  • α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. (n.d.). Isochem. Retrieved January 31, 2026, from [Link]

  • Ohtsuki, A., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. Organic Letters. Available at: [Link]

  • (PDF) Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • (PDF) 5-Methyl-3-vinyl-2-oxazolidinone–Investigations of a New Monomer for Kinetic Hydrate Inhibitor Polymers. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Incorporating polar oxazolidinones into polycyclooctadiene via frontal ring-opening metathesis polymerization. (2023). Polymer Chemistry. Available at: [Link]

  • A novel poly(l-glutamic acid) dendrimer based drug delivery system with both pH-sensitive and targeting functions. (2014). Biomaterials. Available at: [Link]

  • Guillerm, B., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers. Available at: [Link]

  • 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. (2018). Polymers. Available at: [Link]

  • Synthesis of Optically Active Organofluorides by Ring Opening of Oxazolidinone-Fused Aziridines. (2007). Angewandte Chemie International Edition. Available at: [Link]

  • Lu, H., & Cheng, J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. Retrieved January 31, 2026, from [Link]

  • Improved Gas Hydrate Kinetic Inhibition for 5-Methyl-3-vinyl-2-oxazolidinone Copolymers and Synergists. (2023). ACS Omega. Available at: [Link]

  • Synthesis and Characterization of Graft Copolymers with Poly(epichlorohydrin-co-ethylene oxide) as Backbone by Combination of Ring-opening Polymerization with Living Anionic Polymerization. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Glutamic acid. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

Sources

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